3-Bromo-2-isopropoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQSDAMSSVOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620668 | |
| Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-55-5 | |
| Record name | 3-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-isopropoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential reactivity, particularly in cross-coupling reactions relevant to drug discovery. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogs to provide a thorough and practical resource for researchers.
Chemical Structure and Properties
This compound is a substituted pyridine ring bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |
| Molecular Weight | 216.07 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)OC1=NC=CC=C1Br | PubChem[1] |
| InChIKey | UHQQSDAMSSVOQU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available (expected to be soluble in common organic solvents) | Inferred |
| Predicted ¹H-NMR | Signals expected for the isopropoxy group (a septet and a doublet) and three aromatic protons on the pyridine ring. | Inferred from related structures |
| Predicted ¹³C-NMR | Signals expected for the isopropyl group carbons and five distinct signals for the pyridine ring carbons. | Inferred from related structures |
| Predicted IR Spectrum | Characteristic peaks for C-H (aliphatic and aromatic), C-O (ether), and C-N stretching, as well as C-Br stretching. | Inferred from related structures |
| Mass Spectrometry (Predicted) | [M+H]⁺: 216.0019, [M+Na]⁺: 237.9838 | PubChem[1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-bromo-2-hydroxypyridine with an isopropyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Bromo-2-hydroxypyridine
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxypyridine (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using potassium carbonate, it can be added directly with the starting material.
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
-
Alkylating Agent Addition: Slowly add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine derivatives.
-
Stille Coupling: Reaction with organostannanes.
The 2-isopropoxy group can influence the reactivity of the C-Br bond through steric and electronic effects. It may also serve as a coordinating group for the metal catalyst, potentially influencing the regioselectivity and efficiency of the reaction.
Caption: Potential cross-coupling reactions of this compound.
Role in Drug Discovery
The pyridine scaffold is a common motif in many approved drugs. The ability to functionalize the 3-position of the 2-alkoxypyridine core through the reactions described above makes this compound a valuable intermediate for generating libraries of novel compounds for lead discovery and optimization. The isopropoxy group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile building block with significant potential in organic synthesis and drug development. Its utility stems from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles and data from closely related analogs.
References
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine (CAS: 717843-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-isopropoxypyridine is a halogenated 2-alkoxypyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with a bromine atom at the 3-position and an isopropoxy group at the 2-position, offers multiple reaction sites for the construction of complex molecular architectures. The pyridine scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The bromo- and isopropoxy-substituents provide handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of novel drug candidates. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a putative synthetic route, and detailed experimental protocols for its potential application in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 717843-55-5 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Synonyms | 3-bromo-2-isopropoxy-pyridine | [1] |
| Predicted XlogP | 2.6 | [2] |
| Physical State | Not specified, likely a liquid or low-melting solid | [3] |
| Storage | Store in a cool, dry, well-ventilated area | [3] |
Synthesis
Caption: Putative synthesis of this compound.
Experimental Protocol: Putative Synthesis of this compound
This protocol is a representative example of a Williamson ether synthesis adapted for the preparation of the title compound.
Materials:
-
3-Bromo-2-hydroxypyridine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
2-Bromopropane or 2-Iodopropane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-2-hydroxypyridine (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Pharmaceutical Synthesis
The structural motifs present in this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a variety of organoboron reagents, leading to the synthesis of biaryl and heteroaryl-substituted pyridines.
Caption: Suzuki-Miyaura coupling of this compound.
This is a general protocol for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives and can be adapted for this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of solvent and water (e.g., 4:1 Toluene/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 3-position of the pyridine ring and a primary or secondary amine.[5][6] This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.
Caption: Buchwald-Hartwig amination of this compound.
The following is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, predicted mass spectrometry data is available.
Table of Predicted Mass Spectrometry Data [2]
| Adduct | m/z |
| [M+H]⁺ | 216.00186 |
| [M+Na]⁺ | 237.98380 |
| [M-H]⁻ | 213.98730 |
| [M+NH₄]⁺ | 233.02840 |
| [M+K]⁺ | 253.95774 |
Role in Drug Discovery: A General Perspective
Substituted pyridines are a cornerstone in medicinal chemistry, frequently acting as scaffolds for the development of kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while substituents at various positions can be tailored to occupy specific pockets and enhance potency and selectivity. Although no specific biological targets for this compound derivatives have been reported, its utility as a building block allows for the generation of libraries of compounds for screening against various kinase targets.
Caption: Role of pyridine scaffolds in kinase inhibitor discovery.
Conclusion
This compound (CAS: 717843-55-5) is a promising chemical intermediate for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. While detailed experimental data for this specific compound is sparse in the public domain, its structural features strongly suggest its utility as a versatile substrate in key bond-forming reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and data presented in this guide, based on established methodologies for analogous compounds, provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of intermediates like this compound is likely to increase.
Safety Information
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling halogenated organic compounds should be followed, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3]
References
- 1. capotchem.cn [capotchem.cn]
- 2. PubChemLite - this compound (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally determined physicochemical data for 3-Bromo-2-isopropoxypyridine is limited. This guide summarizes the available information and provides general experimental protocols for the characterization of similar compounds.
Core Physicochemical Properties
Due to a lack of comprehensive experimental studies, a complete profile of the physicochemical properties of this compound is not available. The following table summarizes the known and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | PubChemLite[1] |
| Monoisotopic Mass | 214.99458 Da | PubChemLite[1] |
| Predicted XlogP | 2.6 | PubChemLite[1] |
| Solubility | No data available | ECHEMI Safety Data Sheet[2] |
| Partition Coefficient (n-octanol/water) | No data available | ECHEMI Safety Data Sheet[2] |
| Vapor Pressure | No data available | ECHEMI Safety Data Sheet[2] |
| Density | No data available | ECHEMI Safety Data Sheet[2] |
| Melting Point | No data available | |
| Boiling Point | No data available |
Synthesis and Reactivity
This compound is a halogenated pyridine derivative. The presence of the bromine atom and the isopropoxy group on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis. Halogenated pyridines are known to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. The isopropoxy group can influence the electronic properties of the pyridine ring and may also be a site for chemical modification.
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general approach for the synthesis of similar alkoxy-substituted bromopyridines involves the Williamson ether synthesis. This would typically involve the reaction of a brominated hydroxypyridine with an isopropyl halide in the presence of a base.
Experimental Protocols for Physicochemical Characterization
The following are generalized experimental protocols that can be adapted to determine the key physicochemical properties of this compound.
Determination of Melting Point
Apparatus: Digital melting point apparatus, capillary tubes.
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Boiling Point
Apparatus: Distillation apparatus (including a round-bottom flask, condenser, and receiving flask), thermometer, heating mantle.
Procedure:
-
A sample of the liquid is placed in the round-bottom flask along with boiling chips.
-
The distillation apparatus is assembled.
-
The liquid is heated gently.
-
The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-Br, C-O, and pyridine ring vibrations would be expected.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
Experimental and Logical Workflows
Due to the absence of data on signaling pathways or specific experimental workflows involving this compound, a generalized workflow for the characterization of a novel pyridine derivative is presented below.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.
Conclusion
This compound is a chemical compound with potential applications in synthetic chemistry. However, a comprehensive understanding of its physicochemical properties is currently hampered by the limited availability of experimental data. Further research is required to fully characterize this compound and explore its potential uses in drug discovery and materials science. The protocols and workflows outlined in this guide provide a framework for such future investigations.
References
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and currently understood biological profile of the substituted pyridine derivative, 3-Bromo-2-isopropoxypyridine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Core Compound Data
This compound is a halogenated pyridine ether. Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Monoisotopic Mass | 214.99458 Da | [1] |
| Molecular Weight | 216.07 g/mol | Calculated |
| Canonical SMILES | CC(C)OC1=C(C=CC=N1)Br | [1] |
| InChI | InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | [1] |
| InChIKey | UHQQSDAMSSVOQU-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.6 | [1] |
Synthesis Protocol: Williamson Ether Synthesis
Proposed Experimental Protocol
Materials:
-
3-Bromo-2-hydroxypyridine
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
2-Iodopropane or 2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Alkoxide Formation: To a solution of 3-Bromo-2-hydroxypyridine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 3-Bromo-2-hydroxypyridine.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-Iodopropane or 2-Bromopropane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Figure 1: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information in peer-reviewed literature or patent databases detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The compound is primarily available as a building block for chemical synthesis.
Given its structure as a substituted pyridine, a common scaffold in medicinal chemistry, this compound could be a candidate for inclusion in screening libraries for various biological targets. Researchers interested in the potential bioactivity of this compound would need to conduct initial in vitro screening assays.
Recommended Initial Biological Screening
For laboratories with access to high-throughput screening capabilities, a logical first step would be to include this compound in a general screening library to be tested against a broad panel of biological targets, such as:
-
Kinase Panels: To assess potential inhibitory activity against a wide range of protein kinases.
-
GPCR Panels: To evaluate agonist or antagonist activity at G-protein coupled receptors.
-
Ion Channel Panels: To test for modulation of various ion channels.
-
Cytotoxicity Assays: To determine the general toxicity profile against a panel of cancer cell lines.
The workflow for such a preliminary screening is outlined below.
Figure 2: General workflow for initial biological screening.
Conclusion
This compound is a readily accessible synthetic building block with potential for use in the development of novel chemical entities. While its biological properties are currently uncharacterized, its synthesis can be approached through established methodologies like the Williamson ether synthesis. This guide provides the foundational chemical data and a proposed synthetic route to facilitate further research and exploration of this compound's potential applications in drug discovery and development. Future studies are required to elucidate any biological activity and its mechanism of action.
References
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine (C8H10BrNO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-isopropoxypyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound in the public domain, this document focuses on its synthesis, predicted physicochemical properties, and spectroscopic data based on available information for its precursor and related compounds. This guide offers a theoretical framework for the synthesis and characterization of this compound, intended to support further research and development efforts.
Introduction
This compound (C8H10BrNO) is a substituted pyridine molecule. Halogenated pyridines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom at the 3-position and an isopropoxy group at the 2-position of the pyridine ring suggests its potential utility in cross-coupling reactions and as a scaffold for the development of novel bioactive compounds. This guide aims to consolidate the available information and provide a theoretical basis for the practical handling and application of this compound.
Chemical Properties and Data
While experimental data for this compound is scarce, its basic chemical properties can be predicted or are available from chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10BrNO | PubChem[1] |
| Molecular Weight | 216.08 g/mol | Capot Chemical[2] |
| CAS Number | 717843-55-5 | Capot Chemical[2] |
| Predicted XlogP | 2.6 | PubChem[1] |
| Monoisotopic Mass | 214.99458 Da | PubChem[1] |
Synthesis
Precursor Synthesis: 3-Bromo-2-hydroxypyridine
The starting material, 3-bromo-2-hydroxypyridine, is commercially available.
Table 2: Properties of 3-Bromo-2-hydroxypyridine
| Property | Value | Source |
| Molecular Formula | C5H4BrNO | Sigma-Aldrich |
| Molecular Weight | 174.00 g/mol | Sigma-Aldrich |
| CAS Number | 13466-43-8 | Sigma-Aldrich |
| Melting Point | 179-183 °C | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Theoretical Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers from an alkoxide and an alkyl halide. This theoretical protocol outlines the synthesis of this compound from 3-bromo-2-hydroxypyridine and 2-bromopropane.
Materials:
-
3-bromo-2-hydroxypyridine
-
Sodium hydride (NaH) or other suitable base
-
2-bromopropane
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
dot
Caption: Theoretical workflow for the synthesis of this compound.
Spectroscopic Data
No experimental spectroscopic data for this compound has been found in the searched literature. The following table presents predicted mass spectrometry data.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 216.00186 | 136.4 | PubChem[1] |
| [M+Na]+ | 237.98380 | 148.1 | PubChem[1] |
| [M-H]- | 213.98730 | 141.6 | PubChem[1] |
| [M+NH4]+ | 233.02840 | 157.6 | PubChem[1] |
| [M+K]+ | 253.95774 | 138.2 | PubChem[1] |
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound. No studies detailing its interaction with any biological targets, its efficacy in biological assays, or its involvement in any signaling pathways have been identified. Therefore, quantitative data tables and signaling pathway diagrams as requested cannot be provided.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and as a synthetic intermediate. This technical guide has provided a theoretical framework for its synthesis based on established chemical reactions and has summarized its predicted physicochemical properties. The significant lack of experimental data, particularly concerning its biological activity, highlights an opportunity for future research to characterize this compound and evaluate its potential as a lead structure in various therapeutic areas. Researchers are encouraged to utilize the information herein as a foundation for their investigations into this and related molecules.
Disclaimer
The information provided in this document is based on a comprehensive search of publicly available scientific literature and chemical databases. The experimental protocol for the synthesis of this compound is theoretical and has not been experimentally validated according to the available resources. All chemical handling and reactions should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.
References
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a pyridine ring substituted with a bromine atom and an isopropoxy group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The bromine atom at the 3-position serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, while the isopropoxy group at the 2-position can influence the electronic properties and solubility of the molecule and its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in research and drug development.
Chemical Properties and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . An alternative name is 3-bromo-2-(propan-2-yloxy)pyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3-bromo-2-(propan-2-yloxy)pyridine | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.07 g/mol | Calculated |
| SMILES | CC(C)OC1=NC=CC=C1Br | [1] |
| InChI | InChI=1S/C8H10BrNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | [1] |
| InChIKey | UHQQSDAMSSVOQU-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This reaction involves the O-alkylation of 3-bromo-2-hydroxypyridine (also known as 3-bromo-2(1H)-pyridinone) with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.
Proposed Synthetic Workflow
The synthesis commences with the deprotonation of 3-bromo-2-hydroxypyridine by a suitable base to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction where the alkoxide attacks the isopropyl halide, displacing the halide and forming the desired ether.
References
3-Bromo-2-isopropoxypyridine synonyms and trade names
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and an isopropoxy group, makes it a versatile building block for the introduction of this heterocyclic scaffold into more complex molecules. This technical guide provides a summary of its known properties, synonyms, and a logical synthetic approach. However, it is important to note that detailed experimental data for this specific compound is not widely available in peer-reviewed literature.
Chemical Identity and Synonyms
The compound this compound is identified by the following names and identifiers:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-bromo-2-propan-2-yloxypyridine[1], 3-Bromo-2-(1-methylethoxy)pyridine |
| CAS Number | 717843-55-5[2] |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| Canonical SMILES | CC(C)OC1=C(C=CC=N1)Br |
| InChI Key | UHQQSDAMSSVOQU-UHFFFAOYSA-N |
Physicochemical Properties
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a logical and commonly employed method for the preparation of similar alkoxy-substituted pyridines is the Williamson ether synthesis .[3][4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
A plausible synthetic route would involve the reaction of a suitable 3-bromo-2-halopyridine (e.g., 3-bromo-2-chloropyridine or 3-bromo-2-fluoropyridine) with sodium isopropoxide. The isopropoxide anion, a strong nucleophile, would displace the halide at the 2-position of the pyridine ring.
Logical Synthesis Workflow
Caption: Plausible synthetic route to this compound.
Spectroscopic Data
Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers such as BLD Pharm may hold this data, but it is not openly published.[8] For structurally related compounds, spectroscopic data is available and can provide an indication of expected spectral features.[9][10][11][12][13][14]
Biological Activity
There is no specific information in the scientific literature regarding the biological activity of this compound. However, the pyridine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and antiproliferative effects.[15][16][17][18] The introduction of an isopropoxy group and a bromine atom could modulate the biological properties of the pyridine ring, making this compound a candidate for screening in drug discovery programs.
Applications in Research
Given its structure as a functionalized pyridine, this compound is likely utilized as a building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the pyridine core into more complex molecular architectures.
Conclusion
This compound is a commercially available substituted pyridine that holds potential as a synthetic intermediate. While detailed experimental data on its synthesis, physical properties, and biological activity are currently lacking in the public scientific literature, its structural features suggest its utility in the development of novel compounds in the fields of medicinal chemistry and materials science. Researchers interested in this compound are encouraged to perform their own characterization or contact chemical suppliers for more detailed information.
References
- 1. echemi.com [echemi.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 717843-55-5|this compound|BLD Pharm [bldpharm.com]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Bromo-2-isopropoxypyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of available spectroscopic data for the compound 3-Bromo-2-isopropoxypyridine (CAS No: 717843-55-5). It is important to note that publicly accessible, experimentally derived spectral data for this specific molecule is limited. This document compiles predicted data and provides experimental data for structurally related compounds to offer a comparative reference.
Data Presentation
The following tables summarize the available quantitative data.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 216.00186 | 136.4 |
| [M+Na]⁺ | 237.98380 | 148.1 |
| [M-H]⁻ | 213.98730 | 141.6 |
| [M+NH₄]⁺ | 233.02840 | 157.6 |
| [M+K]⁺ | 253.95774 | 138.2 |
| [M+H-H₂O]⁺ | 197.99184 | 136.3 |
| [M+HCOO]⁻ | 259.99278 | 156.9 |
| [M+CH₃COO]⁻ | 274.00843 | 185.3 |
| [M+Na-2H]⁻ | 235.96925 | 144.4 |
| [M]⁺ | 214.99403 | 156.2 |
| [M]⁻ | 214.99513 | 156.2 |
Data Source: PubChem. This data is computationally predicted and has not been experimentally verified in this publication.[1]
Table 2: Experimental ¹H NMR Data for Related Pyridine Compounds
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 3-Bromo-2-methoxypyridine | Not specified | Data not available in a quantitative format in the search results. |
| 3-Bromopyridine | CDCl₃ | 8.682, 8.523, 7.804, 7.190 |
| 3-Bromo-2-hydroxypyridine | Not specified | Data not available in a quantitative format in the search results. |
Note: The substitution pattern and the nature of the substituent at the 2-position will significantly influence the chemical shifts of the pyridine ring protons.
Table 3: Experimental ¹³C NMR Data for a Related Pyridine Compound
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 3-Bromo-2-chloropyridine | Not specified | Data not available in a quantitative format in the search results. |
Note: No experimental ¹³C NMR data for this compound or closely related alkoxy derivatives was found in the search results.
Table 4: Key IR Absorption Frequencies for a Related Pyridine Compound
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 3-Bromopyridine | Condensed Phase | Data available as a spectrum, but specific peak values are not tabulated in the search results. |
Note: The isopropoxy group in the target molecule would be expected to show characteristic C-H stretching and bending vibrations, as well as C-O stretching bands, which would be absent in the spectrum of 3-bromopyridine.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not available. The following are generalized protocols for the spectroscopic analysis of small organic molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer total acquisition time are required compared to ¹H NMR.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically results in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the solid can be ground with KBr powder and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an ATR accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment or clean ATR crystal is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption bands are analyzed to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
Technical Guide on the Safety of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from publicly available Safety Data Sheets (SDS) and is not exhaustive. Users should always consult the most current SDS from their supplier before handling this chemical and conduct a thorough risk assessment.
Chemical Identification
| Identifier | Value |
| Chemical Name | 3-Bromo-2-isopropoxypyridine |
| Synonyms | 3-bromo-2-propan-2-yloxypyridine, Pyridine, 3-bromo-2-(1-methylethoxy)- |
| CAS Number | 717843-55-5[1] |
| Molecular Formula | C₈H₁₀BrNO |
| Purity | ≥95% (as per available supplier data)[2] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The GHS hazard statements indicate potential health risks upon exposure.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Statements: Key precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves, clothing, and eye/face protection (P280).[2]
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are largely unavailable in the reviewed safety documents.[1] The table below reflects this lack of data. For reference, properties of structurally similar compounds are provided to offer a general understanding, but these values are not representative of the target compound.
| Property | This compound | 3-Bromo-2-methoxypyridine (CAS 13472-59-8) | 3-Bromo-2-hydroxypyridine (CAS 13466-43-8)[3] |
| Physical State | No Data Available | Liquid | Solid |
| Boiling Point | No Data Available | No Data Available | No Data Available |
| Melting Point | No Data Available | No Data Available | 179-183 °C |
| Flash Point | No Data Available | 93.3 °C (closed cup) | Not Applicable |
| Density | No Data Available | 1.5856 g/mL at 25 °C | No Data Available |
| Refractive Index | No Data Available | n20/D 1.566 | No Data Available |
Toxicological and Ecological Data
Comprehensive toxicological and ecological studies for this compound have not been reported in the available safety literature. All reviewed datasheets explicitly state "no data available" for these endpoints.
Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity (Oral) | No Data Available[1] |
| Acute Toxicity (Dermal) | No Data Available[1] |
| Acute Toxicity (Inhalation) | No Data Available[1] |
| Carcinogenicity | No Data Available |
| Mutagenicity | No Data Available |
| Teratogenicity | No Data Available |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Ecological Data
| Endpoint | Result |
|---|---|
| Toxicity to Fish | No Data Available[1] |
| Toxicity to Daphnia | No Data Available[1] |
| Toxicity to Algae | No Data Available[1] |
| Persistence and Degradability | No Data Available[1] |
| Bioaccumulative Potential | No Data Available[1] |
General Experimental Methodologies for Safety Assessment
While specific experimental protocols for this compound are not available, the data typically found in an SDS are generated using standardized testing guidelines, often from organizations like the Organisation for Economic Co-operation and Development (OECD).
-
Acute Toxicity: Determined by studies such as OECD Test Guidelines 420, 423, or 425 (Oral), 402 (Dermal), and 403 (Inhalation). These protocols involve administering the substance to laboratory animals (typically rodents) to determine the dosage that causes mortality or significant toxic effects.
-
Skin and Eye Irritation: Assessed using methods like OECD Test Guidelines 404 (Draize Rabbit Skin Irritation Test) and 405 (Draize Rabbit Eye Irritation Test). These involve applying the substance to the skin or eyes of animals to observe for redness, swelling, and other signs of irritation. In vitro alternatives are increasingly used.
-
Physical Properties: Properties like melting point, boiling point, and flash point are determined using standardized physical chemistry methods, such as those described by ASTM International or the OECD Test Guideline 102 (Melting Point) and 103 (Boiling Point).
The workflow for a comprehensive chemical safety assessment is a multi-stage process, as illustrated in the diagram below.
Caption: Generalized workflow for chemical safety assessment.
Handling, Storage, and Personal Protection
Engineering Controls:
-
Handle in a well-ventilated place, such as a fume hood, to minimize exposure to vapors or mists.[2]
-
Ensure adequate ventilation is present in storage and handling areas.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid and Fire-Fighting Measures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
References
An In-depth Technical Guide to the Handling and Storage of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling, storage, and safety protocols for 3-Bromo-2-isopropoxypyridine, a key intermediate in pharmaceutical and organic synthesis. The information is intended to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 717843-55-5, is a colorless to light yellow liquid.[1] It is recognized for its role as a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrNO | [1][2] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 222.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.88 ± 0.22 (Predicted) | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following guidelines should be strictly adhered to.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment should be worn when handling this compound.
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3] |
| Skin Protection | Chemical-resistant gloves and impervious clothing. Wear fire/flame resistant clothing. | [3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [3] |
A logical workflow for ensuring safety during handling is outlined below.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
| Storage Condition | Recommendation | Source(s) |
| General Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. | [3] |
| Atmosphere | Store under an inert atmosphere. | [1] |
| Incompatible Materials | Store away from foodstuff containers and incompatible materials such as strong oxidizing agents and strong acids. | [3] |
| Ignition Sources | Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools. | [3] |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Move the victim into fresh air. | [3] |
| Skin Contact | Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. | [3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. | [3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [3] |
Role in Organic Synthesis and Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a 3-bromopyridine derivative with an arylboronic acid.
Reaction Scheme: R-B(OH)₂ + this compound → 3-Aryl-2-isopropoxypyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 18 hours, monitoring the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-isopropoxypyridine product.
Potential Application in Drug Discovery: Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases. While there is no direct evidence in the searched literature of this compound being used to synthesize a compound targeting a specific signaling pathway, its structural motifs are found in molecules designed as kinase inhibitors. For instance, bromopyrimidine analogs have been investigated as Bcr/Abl tyrosine kinase inhibitors.
The general logical relationship for the application of such a building block in drug discovery is outlined below.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Disclaimer
This document is intended as a guide and is not exhaustive. All chemical products should be handled with the recognition of "having unknown hazards and toxicity". Safe usage conditions are the responsibility of the end-user. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.
References
An In-depth Technical Guide on the Electronic and Steric Effects of the Isopropoxy Group in Pyridines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its properties being highly tunable through substitution.[1][2][3] The isopropoxy group, a common substituent, imparts unique electronic and steric characteristics that significantly influence a molecule's reactivity, basicity, and interaction with biological targets. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts. Understanding the interplay of the isopropoxy group's inductive and resonance effects, as well as its steric bulk, is critical for the rational design of novel pharmaceuticals and functional materials.
Electronic Effects of the Isopropoxy Group
The electronic influence of the isopropoxy group on a pyridine ring is a duality of two opposing forces: the inductive effect (-I) and the resonance (mesomeric) effect (+M).
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the pyridine ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi (π) system. This donation of electron density increases the electron density at the ortho and para positions relative to the substituent, thereby activating these positions towards electrophilic attack.
The net electronic effect is a combination of these two factors and is heavily dependent on the substituent's position on the pyridine ring. Generally, for alkoxy groups, the +M effect outweighs the -I effect, leading to an overall electron-donating character that enhances the electron density of the aromatic system.[4]
Impact on Basicity (pKa)
The isopropoxy group's electronic effects modulate the basicity of the pyridine nitrogen. As an overall electron-donating group, it increases the electron density on the nitrogen atom, making its lone pair more available for protonation and thus increasing the pyridine's basicity (higher pKa). This effect is most pronounced when the group is at the 2- or 4-position, where resonance effects strongly influence the nitrogen. For example, the predicted pKa of 2-(2-isopropoxyphenyl)pyridine is 4.79, slightly lower than that of pyridine itself (approx. 5.2), likely due to the combination of proximity and the phenyl group's influence.[5][6]
Quantitative Description: Hammett Constants
| Parameter | Substituent | Value | Interpretation |
| Hammett Constant (σp) | -O-iPr | -0.48 | Strong electron-donating effect at the para position. |
| Hammett Constant (σm) | -O-iPr | +0.10 | Weak electron-withdrawing effect at the meta position (resonance is not possible). |
Table 1: Hammett constants for the isopropoxy group, providing a quantitative measure of its electronic influence.
Steric Effects of the Isopropoxy Group
The non-linear, branched structure of the isopropoxy group exerts significant steric hindrance, which can influence reaction rates and molecular conformations.
Quantitative Description: Taft Steric Parameter (Es)
The Taft steric parameter (Es) provides a quantitative measure of the steric bulk of a substituent. A more negative value indicates greater steric hindrance.[7][8] The branched nature of the isopropyl group results in a significantly greater steric factor compared to linear alkyl groups.[9]
| Parameter | Substituent | Value | Interpretation |
| Taft Steric Parameter (Es) | Isopropyl (-CH(CH₃)₂) | -0.47 | Moderate to significant steric bulk that can hinder reactions at adjacent sites. |
Table 2: Taft steric parameter for the isopropyl group, quantifying its steric bulk.
This steric hindrance can:
-
Direct Reactions: In reactions like lithiation or electrophilic substitution, the bulky isopropoxy group can block access to adjacent (ortho) positions, favoring reactions at more distant sites.[10]
-
Influence Conformation: The group can restrict rotation around the C-O bond, influencing the overall conformation of the molecule and its ability to bind to receptors or catalytic sites.
-
Decrease Reaction Rates: By physically blocking the path of an incoming reagent, the group can decrease the rate of reactions occurring at or near its point of attachment.[8]
Logical and Workflow Diagrams
The following diagrams illustrate the conceptual and practical workflows associated with studying isopropoxy-pyridines.
Caption: Logical diagram of the dual electronic effects of the isopropoxy group.
Caption: Experimental workflow for the synthesis and characterization of isopropoxy-pyridines.
Spectroscopic Characterization
The structural features of isopropoxy-pyridines can be confirmed using standard spectroscopic techniques. The expected signatures are summarized below.
| Technique | Feature | Expected Observation |
| ¹H NMR | Isopropoxy Protons | - Septet (~4.5-5.0 ppm) for the -CH proton.- Doublet (~1.3-1.5 ppm) for the two -CH₃ groups. |
| Pyridine Protons | Chemical shifts vary by position (6.5-8.5 ppm); electron donation shields protons, shifting them upfield compared to unsubstituted pyridine. | |
| ¹³C NMR | Isopropoxy Carbons | - Signal at ~70-75 ppm for the -CH carbon.- Signal at ~20-25 ppm for the -CH₃ carbons. |
| IR Spec. | C-O Stretch | Strong, characteristic absorption band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. |
| C-H Stretch | Aliphatic C-H stretching bands just below 3000 cm⁻¹. | |
| UV-Vis | π → π* Transitions | The alkoxy group is an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.[11] |
Table 3: Expected spectroscopic data for the characterization of an isopropoxy-pyridine derivative.
Experimental Protocols
Synthesis of 3-Isopropoxypyridine (General Protocol)
This protocol describes a typical Williamson ether synthesis for the preparation of an isopropoxy-pyridine from its corresponding hydroxypyridine precursor.
Materials:
-
3-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-isopropoxypyridine.
pKa Determination via Potentiometric Titration
Equipment:
-
Calibrated pH meter with a combination electrode
-
Stir plate and stir bar
-
Buret with standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of the synthesized isopropoxy-pyridine of a known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize while stirring gently.
-
Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the buret.
-
Record the pH value after each addition, allowing the reading to stabilize each time.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis).
-
The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.
General Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[13]
-
IR: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[11]
-
UV-Vis: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., ethanol, water) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).[11]
Data Acquisition:
-
Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Measure the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
Implications in Research and Drug Development
The electronic and steric properties of the isopropoxy group are leveraged in drug design to:
-
Enhance Lipophilicity: The alkyl nature of the group increases the molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.[1]
-
Improve Metabolic Stability: The group can block metabolically labile positions on the pyridine ring, preventing enzymatic degradation and increasing the drug's half-life.
-
Fine-Tune Binding Affinity: The steric bulk and electronic nature of the group can be optimized to improve selectivity and affinity for a specific biological target, such as a kinase hinge-binding region or a G protein-coupled receptor.[2][14]
-
Modulate Physicochemical Properties: The group's influence on pKa can alter the solubility and ionization state of the molecule at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The isopropoxy group is a versatile substituent that exerts a powerful combination of electronic and steric effects on the pyridine ring. Its overall electron-donating character increases the ring's electron density and basicity, while its significant steric bulk influences reactivity and molecular conformation. A thorough understanding and quantitative characterization of these properties, through the methods outlined in this guide, are essential for medicinal chemists and researchers aiming to rationally design and synthesize novel pyridine-based molecules with tailored functions.
References
- 1. 3-Isopropoxypyridine|Research Chemical|[Your Company] [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-isopropoxyphenyl)pyridine CAS#: 358741-45-4 [m.chemicalbook.com]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Functionalized Bromopyridine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized bromopyridine derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, and the strategic placement of a bromine atom provides a versatile handle for a wide array of synthetic transformations.[2] This reactivity, primarily through transition-metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures, making bromopyridines invaluable building blocks in the discovery and development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of functionalized bromopyridine derivatives, with a focus on their role in drug development.
Physicochemical and Spectroscopic Properties of Bromopyridine Derivatives
The position of the bromine atom on the pyridine ring significantly influences the isomer's physicochemical properties and reactivity. Understanding these differences is crucial for selecting the appropriate starting material and optimizing reaction conditions.
Physicochemical Properties of Bromopyridine Isomers
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6 | 626-55-1 | 1120-94-1 |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molar Mass | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Hygroscopic solid |
| Boiling Point | 192-194 °C | 173 °C | 185-187 °C |
| Melting Point | N/A | -27 °C | 55-58 °C |
| Density | 1.657 g/mL at 25 °C | 1.640 g/cm³ | N/A |
| pKa (of conjugate acid) | 0.71 | 2.84 | 3.5 |
| Solubility in Water | Slightly miscible | Slightly miscible | Soluble |
Data compiled from various sources.[3][4][5][6][7]
Spectroscopic Data of Functionalized Bromopyridine Derivatives
Spectroscopic techniques are essential for the characterization and purity assessment of functionalized bromopyridine derivatives. The following table summarizes key spectroscopic data for representative compounds.
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | Key IR Stretches (cm⁻¹) | [M+H]⁺ (m/z) |
| 4-Bromopyridine-2,6-dicarbohydrazide | Pyridine-H: 8.35 (s, 2H), -NH (Amide): 10.0 (s, 2H), -NH₂: 4.5 (br s, 4H) | ν(N-H): 3300-3100, ν(C=O): 1650, ν(C-Br): 680 | 274/276 |
| Derivative with Benzaldehyde | Pyridine-H: 8.40 (s, 2H), -NH (Amide): 11.8 (s, 2H), -N=CH: 8.6 (s, 2H), Aromatic-H: 7.4-7.9 (m, 10H) | ν(N-H): 3250, ν(C=O): 1670, ν(C=N): 1630, ν(C-Br): 685 | 450/452 |
| Derivative with 4-Methoxybenzaldehyde | Pyridine-H: 8.38 (s, 2H), -NH (Amide): 11.7 (s, 2H), -N=CH: 8.5 (s, 2H), Aromatic-H: 7.0 (d, 4H), 7.8 (d, 4H), -OCH₃: 3.8 (s, 6H) | ν(N-H): 3240, ν(C=O): 1665, ν(C=N): 1625, ν(C-Br): 682 | 510/512 |
| Derivative with 4-Nitrobenzaldehyde | Pyridine-H: 8.45 (s, 2H), -NH (Amide): 12.1 (s, 2H), -N=CH: 8.7 (s, 2H), Aromatic-H: 8.0-8.3 (m, 8H) | ν(N-H): 3260, ν(C=O): 1675, ν(C=N): 1635, ν(NO₂): 1520, 1345, ν(C-Br): 688 | 540/542 |
Data is illustrative and compiled from analogous compounds.[8]
Key Synthetic Methodologies
The bromine atom on the pyridine ring serves as an excellent leaving group, making bromopyridines ideal substrates for a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of functionalized pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a bromopyridine and an organoboron compound.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromopyridine and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling a bromopyridine with a primary or secondary amine.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 1.5-3 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). Add anhydrous solvent (e.g., toluene) and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add the bromopyridine derivative (1.0 equiv.) and the amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[11][12]
Heck Reaction
The Mizoroki-Heck reaction couples a bromopyridine with an alkene to form a substituted pyridine.[13]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the bromopyridine derivative (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as DMF.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[14]
Grignard Reagent Formation and Coupling
Pyridyl Grignard reagents can be prepared from bromopyridines and subsequently reacted with various electrophiles.[15] A recent development involves the purple light-promoted coupling of bromopyridines with Grignard reagents without a transition metal catalyst.[1]
Experimental Protocol: Purple Light-Promoted Coupling with Grignard Reagents
-
Reaction Setup: In a standard glassware, add the 2- or 4-bromopyridine to an ethereal solvent (e.g., Et₂O or a mixture of Et₂O and THF).
-
Reagent Addition: Add the Grignard reagent.
-
Reaction: Irradiate the mixture with purple light. Constant irradiation is necessary for product formation.
-
Work-up and Purification: Standard aqueous work-up and purification procedures are followed to isolate the alkyl- or arylpyridine product.[1]
Applications in Drug Development: Targeting Signaling Pathways
Functionalized bromopyridine derivatives are integral to the structure of numerous drugs that target key signaling pathways implicated in diseases such as cancer.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults.[10] Its aberrant reactivation is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[1][10]
Two FDA-approved drugs containing a bromopyridine moiety, Vismodegib and Sonidegib , are potent inhibitors of the Hedgehog pathway.[16][17] They function by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh signaling cascade.[9][18]
In the "off" state, the Patched (PTCH) receptor inhibits SMO. When the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI translocates to the nucleus and initiates the transcription of target genes that promote cell proliferation and survival.[8][11] Vismodegib and Sonidegib block this pathway by directly inhibiting SMO, thereby preventing the downstream activation of GLI and halting uncontrolled cell growth.[8][19]
PARP Inhibition in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the repair of single-strand breaks (SSBs).[20] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on PARP-mediated repair for survival.
Talazoparib is a potent PARP inhibitor that contains a functionalized bromopyridine scaffold.[21][22] It works through a dual mechanism:
-
Inhibition of PARP's enzymatic activity: This prevents the repair of SSBs, which can then lead to the formation of DSBs during DNA replication.[20]
-
PARP trapping: Talazoparib traps the PARP enzyme on the DNA at the site of the break, preventing the recruitment of other DNA repair proteins. This PARP-DNA complex itself is cytotoxic.[5][20]
In BRCA-deficient cancer cells, the accumulation of unrepaired DSBs due to PARP inhibition leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[23]
Conclusion
Functionalized bromopyridine derivatives are indispensable tools in modern organic synthesis and drug discovery. Their versatility in a range of robust cross-coupling reactions allows for the efficient construction of complex molecules with diverse biological activities. As demonstrated by their central role in targeted cancer therapies like Hedgehog and PARP inhibitors, the bromopyridine scaffold continues to be a privileged structure in the development of next-generation pharmaceuticals. A thorough understanding of their synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of chemical and biomedical innovation.
References
- 1. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib - Wikipedia [en.wikipedia.org]
- 7. Vismodegib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 14. dermnetnz.org [dermnetnz.org]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Vismodegib: A Hedgehog Pathway Inhibitor for Locally Advanced and Metastatic Basal Cell Carcinomas - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. cdn.pfizer.com [cdn.pfizer.com]
- 21. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Talazoparib - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Bromo-2-isopropoxypyridine, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol outlines the direct bromination of 2-isopropoxypyridine using N-Bromosuccinimide (NBS) as the brominating agent. This method is presented as a reliable approach for achieving regioselective bromination at the 3-position of the pyridine ring, influenced by the directing effect of the 2-isopropoxy group. Included are comprehensive procedures for the reaction, workup, and purification, along with physicochemical data and expected NMR spectroscopic characteristics of the final product.
Introduction
This compound is a key building block in the development of novel pharmaceutical compounds and functional materials. The presence of the bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The isopropoxy group at the 2-position modulates the electronic properties and steric environment of the pyridine ring. This application note details a robust and accessible protocol for the synthesis of this important synthetic intermediate.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-isopropoxypyridine with N-Bromosuccinimide (NBS). The 2-isopropoxy group, being an ortho-, para-director, activates the pyridine ring towards electrophilic attack, primarily at the 3- and 5-positions. The protocol described aims to optimize the formation of the 3-bromo isomer.
Caption: Chemical transformation from 2-isopropoxypyridine to this compound.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for quick reference.
| Property | 2-Isopropoxypyridine (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₁NO | C₈H₁₀BrNO |
| Molecular Weight | 137.18 g/mol | 216.08 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid or solid |
| Boiling Point | ~175 °C (estimated) | Not available (likely >200 °C) |
| Density | ~0.98 g/mL (estimated) | ~1.45 g/mL (estimated) |
| CAS Number | 25433-22-9 | 153243-69-5 |
Experimental Protocol
This protocol details the synthesis of this compound from 2-isopropoxypyridine using N-Bromosuccinimide.
Materials and Equipment
-
2-Isopropoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for column chromatography
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxypyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 5-10 mL per gram of starting material) under an inert atmosphere (nitrogen or argon).
-
Cooling: Place the flask in an ice water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.
-
Product Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The expected chemical shifts are provided below based on the analysis of similar structures.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Proton | δ (ppm) |
| CH(CH₃)₂ | 4.90 - 5.10 (septet) |
| CH(CH₃)₂ | 1.30 - 1.40 (d) |
| H-4 | 7.60 - 7.70 (dd) |
| H-5 | 6.80 - 6.90 (dd) |
| H-6 | 8.00 - 8.10 (dd) |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
Discussion
The described protocol provides a straightforward method for the synthesis of this compound. The regioselectivity of the bromination is primarily governed by the electronic directing effect of the 2-isopropoxy group. While a mixture of 3-bromo and 5-bromo isomers may be formed, the conditions outlined can be optimized to favor the desired 3-bromo product. The ratio of isomers can be influenced by the choice of solvent and reaction temperature. Non-polar solvents may favor substitution at the less sterically hindered 5-position, while more polar solvents like acetonitrile may favor the electronically preferred 3-position. Careful monitoring by TLC and efficient chromatographic purification are essential for isolating the pure this compound. The yield of the reaction will depend on the successful control of these parameters.
Application Notes and Protocol for Suzuki Coupling of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.[1] The coupling of substituted pyridines is of particular interest as the pyridine scaffold is a key structural element in numerous approved drugs. However, the presence of the nitrogen atom in the pyridine ring can sometimes lead to challenges, such as catalyst inhibition, requiring careful optimization of reaction conditions.[1]
This document provides a detailed protocol for the Suzuki coupling of 3-bromo-2-isopropoxypyridine with a representative arylboronic acid. While specific literature on this exact substrate is limited, the following protocol is based on established methods for structurally similar 2-alkoxy and 2-methyl-3-bromopyridines.[1]
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the 2-isopropoxy-3-arylpyridine product, regenerating the Pd(0) catalyst.[3]
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions used for the Suzuki coupling of related 3-bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [1] |
| 4 | Phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Toluene/Dioxane (4:1) | 85 | 4 | N/A | [1] |
Experimental Protocol: Synthesis of 2-Isopropoxy-3-phenylpyridine
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-isopropoxy-3-phenylpyridine.[4][5]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-2-isopropoxypyridine in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-2-isopropoxypyridine in Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.
The pyridine moiety is a key structural motif in numerous drug candidates, and the ability to efficiently introduce amino functionalities is of paramount importance in drug discovery and development. This compound serves as a versatile building block in this context. However, the presence of the pyridine nitrogen and the steric hindrance from the isopropoxy group can present unique challenges. This document aims to provide researchers with the necessary information to successfully employ this substrate in C-N bond formation reactions.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (in this case, this compound) and a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with challenging substrates like substituted pyridines.
Key Considerations for this compound
The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can influence the reaction outcome. Sterically hindered and electron-rich phosphine ligands are often employed to mitigate these effects and promote efficient catalytic turnover.
Data Presentation: Reaction Conditions and Yields
While specific examples for this compound are not abundant in the cited literature, the following tables summarize typical conditions and yields for the Buchwald-Hartwig amination of structurally analogous bromopyridines with various amines. These data serve as a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 78[1] |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 65[1] |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 55[1] |
| 4 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (2.0) | Toluene | 100 | 24 | 75-85 |
| 5 | p-Toluidine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 80-90 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Secondary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 83[1] |
| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 75[1] |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOt-Bu (2.1) | Toluene | 100 | 24 | 85-95 |
| 4 | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu (2.08) | Toluene | 100 | 24 | 90-99 |
| 5 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 98 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, LiHMDS, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-isopropoxypyridin-3-yl)amine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions applicable to the coupling of 3-Bromo-2-isopropoxypyridine with various alkenes. The provided protocols are based on established methodologies for similar substrates and offer a strong starting point for reaction optimization.
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] It enables the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This methodology is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. This compound is a valuable building block in medicinal chemistry, and its successful olefination via the Heck reaction opens avenues to a diverse range of novel compounds.
The reactivity of this compound in the Heck reaction is influenced by the electronic properties of the pyridine ring and the presence of the ortho-isopropoxy group. The isopropoxy group is electron-donating, which can affect the oxidative addition step of the catalytic cycle. However, successful Heck couplings have been reported for a variety of electron-rich and heteroaromatic bromides.
Key Reaction Parameters and Optimization
The successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters:
-
Palladium Catalyst: The choice of the palladium source is critical. Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Palladium(II) chloride (PdCl₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] For electron-rich substrates, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.[3][4]
-
Ligand: While some Heck reactions can proceed without a ligand, the use of a supporting ligand is often crucial for catalyst stability and reactivity.[2] Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃) are common choices.[2] For challenging substrates, more specialized ligands may be required.
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction.[1] Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), are frequently used.[1][2] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents are typically employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Common solvents include N,N-dimethylformamide (DMF), acetonitrile, and toluene.[2][5]
-
Temperature: The Heck reaction is generally conducted at elevated temperatures, typically ranging from 80 to 140 °C.[3]
-
Alkene Coupling Partner: The nature of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.
Recommended Reaction Protocols
Based on literature precedents for similar substrates, two primary protocols are proposed for the Heck reaction of this compound. Protocol A represents a standard, widely applicable set of conditions, while Protocol B offers an alternative system that may be beneficial for this specific electron-rich substrate.
Protocol A: Standard Heck Reaction Conditions
This protocol is based on general procedures for the Heck coupling of aryl bromides.
Diagram of Experimental Workflow for Protocol A
Caption: General workflow for the standard Heck reaction protocol.
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and triphenylphosphine (PPh₃, 0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Add triethylamine (Et₃N, 1.5-2.0 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Conditions Adapted for Electron-Rich Pyridines
This protocol is adapted from a successful Heck reaction of the closely related 3-bromopyridine.
Diagram of Logical Relationships in Protocol B
Caption: Key components and conditions for the Heck reaction of this compound.
Experimental Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).
-
Add anhydrous toluene.
-
Stir the mixture at 130 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Tabulated Summary of Reaction Conditions
The following tables summarize typical reaction parameters for the Heck reaction of aryl bromides, which can be used as a guide for the optimization of the reaction with this compound.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard and versatile system. |
| PdCl₂ | P(o-tolyl)₃ | 1-5 | Bulky phosphine can be beneficial. |
| Pd(PPh₃)₄ | None | 1-5 | Pre-formed Pd(0) catalyst. |
| Pd₂(dba)₃ | Various | 1-5 | Often used with specialized ligands. |
| - | NHC Ligands | 1-5 | Effective for electron-rich bromides.[3] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| Et₃N | 1.5-3.0 | DMF | 100-140 |
| K₂CO₃ | 2.0-3.0 | Acetonitrile | 80-120 |
| NaOAc | 2.0-3.0 | Toluene | 110-140 |
| Cs₂CO₃ | 2.0 | DMAc | 120-160 |
| DIPEA | 1.5-2.0 | NMP | 120-160 |
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., with an NHC ligand), or a stronger base.
-
Side Reactions: The formation of Heck byproducts can sometimes be suppressed by the addition of phase-transfer catalysts like tetrabutylammonium chloride (TBAC).
-
Alkene Isomerization: Isomerization of the product can sometimes be an issue. This may be minimized by careful control of reaction time and temperature.
-
Ligand Choice: For the electron-rich this compound, exploring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may lead to improved yields and reaction rates.[3][4]
These application notes and protocols provide a solid foundation for successfully employing the Heck reaction with this compound. As with any chemical transformation, empirical optimization will be key to achieving the desired outcome.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for 3-Bromo-2-isopropoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-isopropoxypyridine is a versatile heterocyclic building block valuable in the field of medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, and the presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions. The isopropoxy group at the 2-position can influence the molecule's steric and electronic properties, potentially impacting its reactivity and the biological activity of its derivatives. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and offers detailed protocols for key synthetic transformations based on analogous structures.
Core Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for constructing more complex molecules, often targeting key players in cellular signaling pathways, such as protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The substituted pyridine core can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases.
Key palladium-catalyzed reactions enable the elaboration of the this compound core:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of substituted aminopyridines.
These reactions are fundamental in building libraries of diverse compounds for lead discovery and optimization in drug development programs.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for utilizing this compound in the synthesis of potential kinase inhibitors and a representative signaling pathway often targeted by such molecules.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize reaction conditions for analogous 3-bromo-2-substituted pyridines to provide a starting point for experimental design.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-2-substituted Pyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| [Pd₂(dba)₃] | (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | For 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane.[2] |
| Pd(OAc)₂ | P(o-Tolyl)₃ | NaOᵗBu | Toluene | 100 | 3 | High | General for aryl bromides and secondary amines.[3] |
Table 3: Biological Activity of Representative Pyridine/Pyrimidine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 |
| Dasatinib | Bcr/Abl | - | K562 | - |
| 5c, 5e, 6g, 9e, 9f, 10c | Bcr/Abl | Potent | K562 | - |
Note: Data for compound 12 is from a study on pyridine-based PIM-1 kinase inhibitors.[4] Data for Dasatinib and compounds 5c, 5e, 6g, 9e, 9f, 10c are from a study on bromo-pyrimidine analogs as Bcr/Abl kinase inhibitors.[5]
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of bromopyridine derivatives. These should serve as a starting point and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
This protocol is adapted from a general procedure for the coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen/Argon manifold)
-
Magnetic stirrer and hot plate with an oil bath
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol is adapted from a procedure for the amination of a substituted bromopyridine.[2]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv.)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.02-0.04 equiv.)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv.)
-
Toluene, anhydrous
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen/Argon manifold)
-
Magnetic stirrer and hot plate with an oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), sodium tert-butoxide (1.4 equiv.), [Pd₂(dba)₃] (0.01-0.02 equiv.), and (±)-BINAP (0.02-0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add diethyl ether and wash the mixture with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Disclaimer: These protocols are based on analogous compounds and should be adapted and optimized for this compound. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 3-bromo-2-isopropoxypyridine, a key building block in the synthesis of various pharmaceutical intermediates. The protocols detailed herein are foundational for the construction of molecules with potential therapeutic applications, including but not limited to kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds.
The versatility of the pyridine core, combined with the reactivity of the bromine atom at the 3-position, allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This document focuses on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the lithiation-borylation pathway for the introduction of diverse functional groups.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Intermediates
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a base.[3][4]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 (estimated) |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 (estimated) |
| 4 | Indole-5-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | Good to Excellent (estimated) |
Note: Yields are estimated based on similar reactions with other substituted bromopyridines and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of Arylamine Intermediates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is highly valuable for synthesizing arylamines and their derivatives from aryl halides like this compound.[7][8] These products are key intermediates in the development of various pharmaceuticals, including kinase inhibitors.[9][10][11]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 100 | 18 | 90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 85 (estimated) |
| 3 | Indazole | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88 (estimated) |
| 4 | Piperazine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | Good to Excellent (estimated) |
Note: Yields are estimated based on similar reactions with other substituted bromopyridines and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired arylamine product.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylpyridine Intermediates
The Sonogashira coupling reaction is an effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][12] This reaction, typically co-catalyzed by palladium and copper complexes, is used to synthesize alkynylpyridines from this compound.[13][14] These intermediates are valuable in the construction of various heterocyclic systems and as precursors for further transformations in medicinal chemistry.[15]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | RT | 3 | 89 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 6 | 95 (estimated) |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Toluene | 80 | 8 | 87 (estimated) |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | 1,4-Dioxane | RT | 12 | Good (estimated) |
Note: Yields are estimated based on similar reactions with other substituted bromopyridines and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in an appropriate solvent (e.g., THF, 5 mL) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%) and the copper cocatalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Reagent Addition: Sequentially add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Visualization of Sonogashira Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Lithiation-Borylation: A Pathway to Boronic Esters
The lithiation-borylation reaction provides a powerful method for converting C-H or C-X bonds into C-B bonds, furnishing versatile boronic ester intermediates. For this compound, this can be achieved through halogen-metal exchange followed by quenching with a boronic ester. The resulting pyridine-boronic ester is a valuable intermediate that can be used in subsequent Suzuki-Miyaura couplings or other transformations.[16][17][18]
Data Presentation: Representative Lithiation-Borylation Conditions
| Entry | Lithiation Reagent | Borylation Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | Triisopropyl borate | THF | -78 | 2 | 70-80 (estimated) |
| 2 | s-BuLi | Isopropoxy-pinacolborane | Diethyl ether | -78 | 1.5 | 75-85 (estimated) |
| 3 | LDA | Trimethyl borate | THF | -78 | 3 | 65-75 (estimated) |
Note: Yields are estimated based on general procedures and may require optimization.
Experimental Protocol: Lithiation-Borylation
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add the lithiation reagent (e.g., n-BuLi, 1.1 mmol, 1.1 equiv.) dropwise.
-
Lithiation: Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add the borylation reagent (e.g., triisopropyl borate, 1.2 mmol, 1.2 equiv.) dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic ester can often be used in the next step without further purification, or it can be purified by column chromatography.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. UORSY – CNS-permeable Compounds [uorsy.com]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 502. Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek [magritek.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-isopropoxypyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative data for the Sonogashira coupling of 3-Bromo-2-isopropoxypyridine with a variety of terminal alkynes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 3-alkynyl-2-isopropoxypyridine derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Sonogashira coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This methodology is widely employed in organic synthesis due to its mild reaction conditions and broad functional group tolerance.
The 2-isopropoxypyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of an alkynyl substituent at the 3-position via Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science applications.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes. The presented yields are based on analogous reactions with structurally similar 2-amino-3-bromopyridines and serve as a guideline for expected outcomes.[1][2][3][4][5]
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Isopropoxy-3-(phenylethynyl)pyridine | 3 | ~98 |
| 2 | 4-Methylphenylacetylene | 2-Isopropoxy-3-((4-methylphenyl)ethynyl)pyridine | 3 | ~94 |
| 3 | 4-Propylphenylacetylene | 2-Isopropoxy-3-((4-propylphenyl)ethynyl)pyridine | 3 | ~92 |
| 4 | Cyclopropylacetylene | 3-(Cyclopropylethynyl)-2-isopropoxypyridine | 3 | ~88 |
| 5 | 1-Decyne | 3-(Dec-1-yn-1-yl)-2-isopropoxypyridine | 3 | ~85 |
| 6 | 2-Ethynylthiophene | 2-Isopropoxy-3-(thiophen-2-ylethynyl)pyridine | 3 | ~89 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne, based on established and optimized procedures for similar substrates.[1][2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
General Procedure:
-
To a dry 10 mL round-bottomed flask, add palladium trifluoroacetate (4.2 mg, 2.5 mol%), triphenylphosphine (6.6 mg, 5.0 mol%), and copper(I) iodide (4.8 mg, 5.0 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.
-
To this mixture, add this compound (0.5 mmol, 1.0 equiv.) and the terminal alkyne (0.6 mmol, 1.2 equiv.) via syringe.
-
Add triethylamine (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 3-alkynyl-2-isopropoxypyridine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions are indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2] 3-Bromo-2-isopropoxypyridine is a valuable heterocyclic building block, and its functionalization via cross-coupling provides access to a diverse range of substituted pyridine derivatives, which are prevalent in biologically active compounds.
This document provides detailed application notes and generalized protocols for several key palladium-catalyzed cross-coupling reactions involving this compound. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established procedures for structurally similar 3-bromopyridines and serve as a robust starting point for reaction development and optimization. The primary reaction types covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
General Workflow for Palladium-Catalyzed Cross-Coupling
The experimental setup for these reactions typically involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and other sensitive reagents.
Caption: General experimental workflow for cross-coupling reactions.
Core Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an aryl halide. It is widely used for synthesizing biaryl and heteroaryl compounds.[2]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes conditions that have proven effective for the Suzuki-Miyaura coupling of various substituted bromopyridines. These serve as excellent starting points for optimization with this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [3] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [3] |
| 4 | (Hetero)aryl boronic acids | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 12-24 | 5-89 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the coupling of this compound with an organoboron reagent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl- or Heteroarylboronic Acid/Ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe.[3]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[4] This method has largely replaced harsher classical methods for synthesizing arylamines.[5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The choice of ligand is critical in Buchwald-Hartwig amination. The conditions below are effective for the amination of related 2-amino-3-bromopyridines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 | [6] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 | [6] |
| 3 | Aniline | RuPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 74 | [6] |
| 4 | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOᵗBu (2.8) | Toluene | 80 | 4 | 60 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos-precatalyst, 2-4 mol%) or Pd source/Ligand combination
-
Strong, non-nucleophilic base (e.g., LiHMDS or NaOᵗBu, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., THF or Toluene, 5 mL)
Procedure:
-
In an inert atmosphere glovebox or via Schlenk line, add the palladium precatalyst (or Pd source and ligand) and the base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube or flask and heat in an oil bath at the specified temperature (e.g., 65-80 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][9]
Data Presentation: Representative Sonogashira Coupling Conditions
The following conditions are typical for Sonogashira couplings of aryl bromides.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 3 | 89 | [9] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | THF | 60 | 2 | Low | [10] |
| 3 | Various Alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | High | [9] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Amine Base (e.g., Et₃N or Diisopropylamine, 3.0 equiv)
-
Anhydrous Solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the salt precipitate, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Cross-Coupling Reactions
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11] A general protocol involves reacting this compound (1.0 equiv) with an alkene (1.5 equiv) using a catalyst like Pd(OAc)₂ (2 mol%), a ligand such as P(o-tolyl)₃ (4 mol%), and a base like Et₃N (2.0 equiv) in an anhydrous solvent like DMF.[3] The reaction is typically heated in a sealed tube.
Stille Coupling
The Stille reaction utilizes an organotin reagent to couple with an aryl halide.[12][13] A general protocol would involve reacting this compound (1.0 equiv) with an organostannane (1.1-1.5 equiv) using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a solvent such as THF or DMF.[14] Additives like CuI or LiCl may be required to facilitate transmetalation.[14]
Caption: Cross-coupling reactions of this compound.
Conclusion
The protocols and data provided offer a comprehensive guide for researchers aiming to perform palladium-catalyzed cross-coupling reactions on this compound. While these represent standard conditions derived from similar substrates, optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve maximum yields for this specific scaffold. Careful monitoring of reaction progress is crucial for successful synthesis. These powerful synthetic tools open the door to a vast chemical space of novel 2-isopropoxypyridine derivatives for applications in drug discovery and materials science.
References
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. kbfi.ee [kbfi.ee]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Lithiation and Subsequent Functionalization of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals and functional materials. One powerful strategy for the regioselective introduction of substituents onto a pyridine core is through directed ortho-metalation (DoM) and halogen-metal exchange reactions. This application note provides a detailed protocol for the lithiation of 3-bromo-2-isopropoxypyridine and its subsequent reaction with various electrophiles.
The 2-isopropoxy group in the starting material serves as a directing group, facilitating the regioselective bromine-lithium exchange at the 3-position upon treatment with an organolithium reagent such as n-butyllithium (n-BuLi). This reaction proceeds efficiently at low temperatures to generate the corresponding 3-lithiopyridine intermediate. This highly reactive organometallic species can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the 3-position, providing a versatile and efficient route to a library of 3-substituted-2-isopropoxypyridines. These products can serve as valuable building blocks for further synthetic transformations in drug discovery and development.
Reaction Scheme
The overall transformation involves a two-step, one-pot process:
-
Bromine-Lithium Exchange: Treatment of this compound with n-butyllithium in an ethereal solvent at low temperature to form the 2-isopropoxy-3-lithiopyridine intermediate.
-
Electrophilic Quench: Introduction of an electrophile to react with the lithiated intermediate, yielding the 3-substituted-2-isopropoxypyridine.
Caption: General reaction scheme for the lithiation and functionalization of this compound.
Data Presentation
The following table summarizes the results of the functionalization of 3-bromo-2-alkoxypyridine analogues with various electrophiles after bromine-lithium exchange.
| Starting Material | Electrophile (E+) | Product | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | Dimethylformamide (DMF) | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 | [1] |
| 3-Bromopyridine | Triisopropyl borate | 3-Pyridineboronic acid | 87 | [2] |
Experimental Protocols
This section provides a detailed methodology for the lithiation of a 3-bromo-2-alkoxypyridine and subsequent functionalization with an electrophile, based on a procedure for a closely related analog.[1]
Materials and Equipment
-
Reactants:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Dimethylformamide, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas (argon or nitrogen) supply with a manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Detailed Experimental Workflow
References
Application Notes and Protocols for the Formation of 2-Isopropoxypyridin-3-ylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 3-Bromo-2-isopropoxypyridine, yielding 2-isopropoxypyridin-3-ylmagnesium bromide. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in a wide array of bioactive molecules. The presence of the isopropoxy group at the 2-position can influence the reactivity and regioselectivity of subsequent reactions, making this a valuable building block for the synthesis of complex molecular architectures.
The formation of this Grignard reagent can be achieved through two primary methods: direct insertion of magnesium metal into the carbon-bromine bond, or via a halogen-magnesium exchange reaction. The latter is often preferred for heterocyclic systems as it can proceed under milder conditions and may offer better functional group tolerance.
Data Presentation
Table 1: Reactant and Solvent Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₀BrNO | 216.08 | Not available | Not available |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 |
| Isopropylmagnesium chloride | C₃H₇ClMg | 102.85 | Not available | Not available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
| Iodine | I₂ | 253.81 | 184.3 | 4.933 |
Table 2: Typical Reaction Parameters for Grignard Reagent Formation
| Parameter | Direct Magnesium Insertion | Halogen-Magnesium Exchange |
| Magnesium Source | Magnesium Turnings | - |
| Exchange Reagent | - | Isopropylmagnesium chloride |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Initiator | Iodine (crystal) | - |
| Temperature | 25-45°C (initiation), then reflux | 20-30°C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M |
| Estimated Yield | 70-85% | 85-95% |
Note: Yields are estimated based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Formation of 2-Isopropoxypyridin-3-ylmagnesium bromide via Direct Magnesium Insertion
This protocol describes the formation of the Grignard reagent by direct reaction of the aryl bromide with magnesium metal.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.
-
Reaction: The reaction mixture may need gentle warming with a heat gun to initiate. The disappearance of the iodine color and the appearance of bubbling and/or turbidity are indicative of reaction initiation. Once initiated, a gentle reflux should be maintained by the exothermic reaction.
-
Addition: Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50°C) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction.
Protocol 2: Formation of 2-Isopropoxypyridin-3-ylmagnesium bromide via Halogen-Magnesium Exchange
This protocol is often preferred for its milder conditions and potentially higher yields with functionalized pyridines.
Materials:
-
This compound
-
Isopropylmagnesium chloride solution in THF (e.g., 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Reactant Setup: In the three-necked flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Addition of Exchange Reagent: Cool the solution to 0°C using an ice bath. Slowly add isopropylmagnesium chloride (1.05-1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the Grignard reagent is typically near-quantitative under these conditions. The resulting solution is ready for use in the next step.
Mandatory Visualizations
Caption: Workflow for the two primary methods of Grignard reagent formation.
Caption: Common reaction pathways of the target Grignard reagent with various electrophiles.
Application Notes
Stability and Handling:
-
2-Isopropoxypyridin-3-ylmagnesium bromide, like all Grignard reagents, is highly sensitive to moisture and atmospheric oxygen. It must be prepared and handled under strictly anhydrous and inert conditions (Argon or Nitrogen).
-
The reagent is typically not isolated and is used in situ as a solution in THF. Storage for extended periods is not recommended, although solutions of some Grignard reagents can be stable for days at low temperatures if rigorously protected from air and moisture.
Reactivity:
-
Nucleophilic Addition to Carbonyls: This Grignard reagent is expected to react readily with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after acidic workup. The bulky isopropoxy group ortho to the Grignard center may introduce some steric hindrance, potentially influencing the rate of reaction.
-
Reaction with Esters: As with other Grignard reagents, reaction with esters will likely lead to the formation of tertiary alcohols through a double addition mechanism. Careful control of stoichiometry and temperature may allow for the isolation of the intermediate ketone, though this is often challenging.
-
Carboxylation: Reaction with carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by pouring the Grignard solution over dry ice) followed by acidic workup will yield the corresponding 2-isopropoxynicotinic acid.
-
Cross-Coupling Reactions: 2-Isopropoxypyridin-3-ylmagnesium bromide is a suitable nucleophile for transition-metal-catalyzed cross-coupling reactions, such as Kumada coupling. This allows for the formation of C-C bonds with aryl, heteroaryl, or vinyl halides, providing access to a wide range of substituted pyridine derivatives.
Potential Side Reactions:
-
Wurtz-Type Coupling: Dimerization of the Grignard reagent to form 3,3'-bi(2-isopropoxypyridine) can occur, especially at higher temperatures or in the presence of certain impurities.
-
Protonolysis: Any protic functional groups in the starting material or reaction system will be deprotonated by the highly basic Grignard reagent, consuming the reagent and reducing the yield.
-
Reaction with Solvent: While generally stable in THF at moderate temperatures, prolonged heating can lead to cleavage of the ether solvent.
The formation of 2-isopropoxypyridin-3-ylmagnesium bromide provides a versatile and valuable intermediate for the synthesis of complex, functionalized pyridine derivatives. The choice between direct magnesium insertion and halogen-magnesium exchange will depend on the specific requirements of the synthesis, including scale, available starting materials, and the need for mild reaction conditions. Careful attention to anhydrous and inert techniques is paramount for the successful preparation and utilization of this powerful synthetic tool.
Application of 3-Bromo-2-isopropoxypyridine in Agrochemical Synthesis: A Theoretical and Practical Guide
Abstract
3-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this specific intermediate in the public domain are not extensively documented, its structural similarity to other 2-alkoxy-3-bromopyridines, which are key components in the synthesis of various pesticides and herbicides, suggests its utility in constructing complex agrochemical scaffolds. This document provides a detailed exploration of the potential applications of this compound, focusing on well-established synthetic methodologies such as Suzuki-Miyaura and Sonogashira cross-coupling reactions. Detailed, albeit theoretical, experimental protocols and expected quantitative data are presented to guide researchers in utilizing this promising intermediate.
Introduction
The pyridine ring is a privileged scaffold in agrochemical design, present in a multitude of commercially successful herbicides, fungicides, and insecticides. The introduction of a bromine atom at the 3-position and an isopropoxy group at the 2-position of the pyridine ring in this compound offers a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The 2-isopropoxy group can influence the electronic properties of the pyridine ring and provide steric hindrance, which can be crucial for tuning the biological activity and selectivity of the final agrochemical product.
Potential Applications in Agrochemical Synthesis
Based on the known reactivity of similar 3-bromopyridine derivatives, this compound is an excellent candidate for the synthesis of agrochemicals through several key reaction types.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Fungicides and Herbicides
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used in the agrochemical industry to synthesize biaryl compounds, which are common structural motifs in many modern pesticides.[3] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate complex molecular architectures.
A hypothetical application is the synthesis of a picolinamide fungicide scaffold. Picolinamides are a known class of fungicides, and the introduction of a substituted aryl group at the 3-position of the pyridine ring can lead to compounds with enhanced fungicidal activity.
Caption: Proposed Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling for the Synthesis of Acetylenic Insecticides
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool in agrochemical synthesis.[4] This reaction can be used to introduce alkynyl moieties into the pyridine ring of this compound. Acetylenic compounds have shown promise as insecticides, and this synthetic route provides access to a diverse range of potential insecticidal agents.
Caption: Proposed Sonogashira coupling of this compound.
Experimental Protocols (Theoretical)
The following protocols are hypothetical and based on standard procedures for similar substrates. Researchers should optimize these conditions for their specific needs.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Reaction Scheme:
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe.
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following tables present hypothetical data for the proposed reactions, based on typical yields and purities for similar couplings.
Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Phenylboronic acid | 3-Phenyl-2-isopropoxypyridine | 85 | >98 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-2-isopropoxypyridine | 82 | >97 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-isopropoxypyridine | 88 | >98 |
| 4 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-2-isopropoxypyridine | 75 | >95 |
Table 2: Hypothetical Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Product | Yield (%) | Purity (%) (by GC) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-2-isopropoxypyridine | 90 | >98 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-2-isopropoxypyridine | 85 | >97 |
| 3 | 3,3-Dimethyl-1-butyne | 3-(3,3-Dimethylbut-1-yn-1-yl)-2-isopropoxypyridine | 88 | >98 |
| 4 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-2-isopropoxypyridine | 92 | >99 |
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
While direct synthetic applications of this compound in the agrochemical field are not yet prominent in the literature, its chemical structure strongly suggests its potential as a valuable intermediate. The methodologies and hypothetical data presented herein provide a solid foundation for researchers to explore the use of this compound in the synthesis of novel fungicides, herbicides, and insecticides. The versatility of the 3-bromo-2-alkoxypyridine scaffold in well-established cross-coupling reactions opens up a wide range of possibilities for the development of new and effective crop protection solutions. Further research into the synthesis and application of this compound is highly encouraged to unlock its full potential in agrochemical innovation.
References
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. FUNGICIDAL COMPOSITIONS - Patent 1778013 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] The Negishi coupling is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients, due to its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[1][2]
3-Bromo-2-isopropoxypyridine is a valuable building block in medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds, and the isopropoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom at the 3-position provides a handle for further functionalization, most notably through cross-coupling reactions like the Negishi coupling, enabling the introduction of diverse substituents to build molecular complexity. This protocol provides a detailed experimental procedure for the Negishi coupling of this compound with an organozinc reagent.
Reaction Principle
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Organozinc reagents are known for being more reactive than their corresponding organoboron (Suzuki coupling) and organotin (Stille coupling) counterparts.[4] However, they are also sensitive to moisture and air, necessitating the use of anhydrous and inert reaction conditions.[4]
Experimental Protocols
This protocol is divided into two main stages: the preparation of the organozinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware must be thoroughly dried before use.
Part 1: Preparation of the Organozinc Reagent (Example: Phenylzinc Chloride)
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.[3]
-
In a separate flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.[3]
-
Cool the bromobenzene solution to -78 °C.[3]
-
Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.[3]
-
Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.[3]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[3] The resulting solution of phenylzinc chloride is ready for use in the coupling reaction.
Part 2: Negishi Coupling of this compound with Phenylzinc Chloride
Materials:
-
This compound
-
Phenylzinc chloride solution (from Part 1)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).[3]
-
Slowly add the prepared phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Reaction times can vary from a few hours to overnight.[3]
Work-up Procedure:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-2-isopropoxypyridine.
Data Presentation
The following table provides representative data for the Negishi coupling of various aryl bromides with organozinc reagents, which can serve as a reference for expected yields in the coupling with this compound.
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Cyclopropylzinc bromide | Pd(OAc)₂ (2), SPhos (4) | THF | 65 | 12 | 95 |
| 2 | Methyl 4-bromobenzoate | Cyclopropylzinc bromide | Pd(OAc)₂ (2), SPhos (4) | THF | 65 | 12 | 91 |
| 3 | 2-Bromopyridine | Cyclopropylzinc bromide | Pd(OAc)₂ (2), SPhos (4) | THF | 65 | 12 | 82 |
| 4 | 3-Bromothiophene | Cyclopropylzinc bromide | Pd(OAc)₂ (2), SPhos (4) | THF | 65 | 12 | 85 |
Note: The yields are indicative and will vary depending on the specific substrates, reaction conditions, and purification methods.[6]
Mandatory Visualization
Caption: General workflow for the Negishi coupling of this compound.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: 3-Bromo-2-isopropoxypyridine as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
Abstract
This application note explores the potential of 3-Bromo-2-isopropoxypyridine as a key building block in the synthesis of novel materials for organic light-emitting diodes (OLEDs). While direct research on this specific compound in materials science is emerging, its structural motifs—a reactive bromine atom on a pyridine ring and an electron-donating isopropoxy group—make it an excellent candidate for the development of high-performance host and emitter materials. This document provides hypothetical, yet scientifically grounded, protocols for the synthesis of a pyridine-based host material, its photophysical and electrochemical characterization, and the fabrication of a solution-processed OLED device.
Introduction
The design and synthesis of efficient organic semiconductors are paramount to the advancement of OLED technology. Pyridine-containing molecules are of particular interest due to their inherent electron-deficient nature, which facilitates electron transport and injection in OLED devices. The presence of a bromine atom at the 3-position of the pyridine ring allows for versatile carbon-carbon bond formation through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of complex conjugated systems with tailored electronic properties. The 2-isopropoxy group, on the other hand, can enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level of the resulting material.
This note outlines the prospective use of this compound in the synthesis of a bipolar host material for a phosphorescent OLED (PhOLED).
Proposed Synthetic Pathway
A hypothetical bipolar host material, Py-Host-1 , can be synthesized from this compound via a Suzuki cross-coupling reaction with a suitable carbazole-based boronic acid ester. Carbazole moieties are well-known for their excellent hole-transporting properties and high triplet energy.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-isopropoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-2-isopropoxypyridine synthesis. The information is based on established principles of pyridine chemistry and analogous reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While specific literature on the high-yield synthesis of this compound is not extensively detailed, two primary routes can be inferred from the synthesis of similar alkoxy-pyridines:
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Williamson Ether Synthesis: This is a common and effective method involving the reaction of 3-bromo-2-hydroxypyridine with an isopropylating agent (e.g., 2-iodopropane or 2-bromopropane) in the presence of a suitable base.
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Nucleophilic Aromatic Substitution (SNAr): This route would involve the reaction of a di-halogenated pyridine, such as 2,3-dibromopyridine or 3-bromo-2-chloropyridine, with sodium isopropoxide. The reactivity of the halogen at the 2-position is generally higher towards nucleophilic attack.
Q2: What factors are critical for maximizing the yield in the Williamson ether synthesis approach?
A2: Key factors for optimizing yield include:
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Choice of Base: A strong, non-nucleophilic base is preferred to fully deprotonate the hydroxypyridine without competing in the reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.
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Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the reaction.
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Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature.
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Purity of Reactants: The purity of 3-bromo-2-hydroxypyridine and the isopropylating agent is crucial, as impurities can lead to side reactions and lower yields.
Q3: What are the potential side reactions to consider?
A3: Potential side reactions include:
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N-alkylation: The pyridine nitrogen is nucleophilic and can compete with the hydroxyl group for the isopropylating agent, leading to the formation of a pyridinium salt. This is generally less of a concern when starting with the deprotonated hydroxypyridine.
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Elimination: With secondary alkyl halides like 2-iodopropane, elimination to form propene can be a competing reaction, especially at higher temperatures with a strong, sterically hindered base.
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Over-reaction/Decomposition: Prolonged reaction times or excessive temperatures can lead to the decomposition of the starting materials or the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 3-bromo-2-hydroxypyridine.2. Inactive isopropylating agent.3. Insufficient reaction temperature or time.4. Poor quality solvent (not anhydrous). | 1. Use a stronger base or ensure the stoichiometry of the base is correct. Allow sufficient time for deprotonation before adding the alkylating agent.2. Check the purity and age of the isopropylating agent. Consider using a more reactive one (e.g., 2-iodopropane over 2-bromopropane).3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.4. Use freshly dried, anhydrous solvent. |
| Presence of Multiple Spots on TLC (Impurity Formation) | 1. Formation of N-alkylated byproduct.2. Presence of unreacted starting material.3. Formation of elimination byproduct (propene).4. Decomposition of product or starting material. | 1. Ensure complete deprotonation of the hydroxyl group before adding the alkylating agent. Lowering the reaction temperature may also help.2. Increase the reaction time or temperature. Consider adding a slight excess of the isopropylating agent.3. Use a less sterically hindered base or lower the reaction temperature.4. Decrease the reaction temperature and/or time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are air-sensitive. |
| Difficult Purification | 1. Similar polarity of the product and impurities.2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the impurity if it is a starting material (e.g., acid/base wash to remove unreacted 3-bromo-2-hydroxypyridine).2. Attempt purification by distillation under reduced pressure if the product is thermally stable. Alternatively, try different solvent systems for crystallization. |
Comparative Data on Analogous Alkoxy-Pyridine Syntheses
The following table summarizes reaction conditions and yields for the synthesis of structurally similar alkoxy-pyridines, which can serve as a reference for optimizing the synthesis of this compound.
| Product | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | 2-Bromo-3-pyridinol | CH₃I, KOH | 0.5 - 3 hours | 25 - 60 | 56 - 75 | [1] |
| 2-Bromo-3-methoxypyridine | 2-Nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 hours | 120 - 130 | up to 91.0 | [1] |
| 2-Bromo-3-isopropoxypyridine | 2-Bromo-3-hydroxypyridine | 2-Iodopropane, K₂CO₃ | 2 hours | 80 | 99 | [2] |
Experimental Protocols
Proposed Protocol for Williamson Ether Synthesis of this compound
This protocol is adapted from methodologies for similar compounds and should be optimized for the specific substrate.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1 equivalent).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 60-80 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for improving synthesis yield.
References
Technical Support Center: Purification of 3-Bromo-2-isopropoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 3-Bromo-2-isopropoxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Starting Materials in the Final Product
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Question: My post-reaction analysis (TLC, GC-MS, or NMR) of this compound shows the presence of unreacted 2,3-dibromopyridine or 2-isopropoxypyridine. How can I remove these?
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Answer: The presence of starting materials is a common issue resulting from incomplete reactions. The choice of purification method depends on the physical properties of the starting material.
Impurity Boiling Point (°C) Polarity Recommended Purification Method 2,3-Dibromopyridine ~222 Less Polar Fractional Distillation, Column Chromatography 2-Isopropoxypyridine ~175 More Polar Aqueous Wash, Column Chromatography Troubleshooting Steps:
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Aqueous Wash: If the starting material is more polar and has good water solubility, an aqueous wash of the organic layer containing the crude product can be effective.
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Fractional Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure is a viable method to separate the product from less volatile starting materials like 2,3-dibromopyridine.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will allow for the separation of the product from both more and less polar starting materials.
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Issue 2: Discoloration of the Purified Product
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Question: My purified this compound is a yellow or brown oil, but it should be a colorless liquid. What is the cause of this discoloration and how can I fix it?
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Answer: Discoloration is often due to the presence of trace impurities, such as oxidation or decomposition products.
Troubleshooting Steps:
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Activated Carbon Treatment: Add a small amount of activated carbon to a solution of the crude product in an organic solvent. Stir for 15-30 minutes, then filter through a pad of celite. This can effectively remove colored impurities.
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Distillation: A short-path distillation under vacuum can separate the desired colorless product from non-volatile colored impurities.
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Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place to prevent degradation.
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Issue 3: Presence of Multiple Brominated Impurities
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Question: My analysis shows the presence of di-brominated or other isomeric brominated pyridines. How can these be removed?
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Answer: The formation of multiple brominated species can occur during the synthesis. Separation can be challenging due to similar physical properties.
Troubleshooting Steps:
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar polarities.
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Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system may help to isolate the desired isomer.
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Column Chromatography with a Shallow Gradient: Careful column chromatography using a very shallow solvent gradient can improve the separation of closely related isomers.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on common synthetic routes, the most likely impurities include:
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Unreacted Starting Materials: 2,3-dibromopyridine or 2-isopropoxypyridine.
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Over-brominated or Isomeric Products: Such as other dibromo-isopropoxypyridines.
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Solvent Residues: From the reaction and workup (e.g., THF, DMF, Toluene).
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Inorganic Salts: From the workup (e.g., sodium bromide).
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Decomposition Products: Formed during the reaction or upon storage.
Q2: What is the recommended method for routine purification of this compound?
A2: For routine purification on a laboratory scale, silica gel column chromatography is generally the most effective and versatile method. It allows for the removal of a wide range of impurities with varying polarities.
Q3: How can I effectively remove residual solvent from my purified product?
A3: Residual solvents can typically be removed by placing the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of less volatile solvents, but care should be taken to avoid decomposition of the product.
Q4: My NMR spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities or that the sample is undergoing a chemical exchange. If paramagnetic impurities are suspected, passing a solution of the compound through a small plug of silica gel or activated alumina may resolve the issue.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
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Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
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Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
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Characterization: Confirm the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, NMR).
Visualization
Caption: Workflow for the purification of crude this compound.
Technical Support Center: Recrystallization of 3-Bromo-2-isopropoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 3-Bromo-2-isopropoxypyridine.
Troubleshooting Recrystallization Issues
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent. High impurity levels can also lower the melting point. The solution may be supersaturated. | - Return the flask to the heat source and add more of the primary solvent to decrease saturation. - If using a mixed solvent system, add more of the solvent in which the compound is more soluble. - Consider switching to a lower-boiling point solvent. - Perform a pre-purification step like charcoal treatment to remove impurities that may be depressing the melting point.[1] |
| No crystals form upon cooling. | The solution is not supersaturated. The compound is too soluble in the chosen solvent. Insufficient cooling. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then cool again. - Cool the solution in an ice bath or refrigerator for a longer period. |
| Very low yield of crystals. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization during hot filtration. The compound is highly soluble in the recrystallization solvent even at low temperatures. | - Beforehand, test solubility with small volumes of solvent. - After filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. - Re-evaluate the solvent choice; consider a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are colored or appear impure. | Colored impurities are present in the compound. The crystallization process was too rapid, trapping impurities within the crystal lattice. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[1] |
| Rapid, uncontrolled crystallization ("crashing out"). | The solution is too concentrated. The temperature difference between the hot, dissolved state and the cold state is too large, causing rapid precipitation. | - Re-heat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A1: A general principle is to choose a solvent with similar polarity or functional groups to the compound of interest.[3] For this compound, which has both aromatic and ether characteristics, solvents like ethanol, isopropanol, or solvent pairs such as ethanol/water or toluene/heptane could be effective. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the ideal one where the compound is soluble when hot but sparingly soluble when cold.
Q2: My this compound is a liquid at room temperature. Can I still use recrystallization?
A2: Recrystallization is a purification technique for solids. If your compound is a liquid, you should consider other purification methods such as distillation or column chromatography. However, some compounds have melting points close to room temperature and may exist as either a solid or liquid. If your compound can be solidified, for instance by cooling, then recrystallization may be a viable option.
Q3: How can I prevent premature crystallization during hot gravity filtration?
A3: To prevent the compound from crystallizing in the filter funnel and on the filter paper, it is crucial to keep the solution and the filtration apparatus hot. Use a fluted filter paper to increase the filtration speed. Place the filtration funnel on a hot plate or under a heat lamp during filtration. Also, add a slight excess of hot solvent before filtering to ensure the compound remains in solution.
Q4: The recrystallization process resulted in a poor yield. How can I recover more of my product?
A4: A low yield is often due to using too much solvent.[1] You can attempt to recover more product from the filtrate (mother liquor) by evaporating some of the solvent to increase the concentration of your compound and then cooling the solution again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
Q5: My pyridine derivative seems resistant to crystallization. Are there any specific tricks for these types of compounds?
A5: Pyridine and its derivatives can be challenging to crystallize.[3] If standard methods fail, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Gently heat the mixture until it is clear again, and then allow it to cool slowly. This technique can often induce crystallization when single-solvent systems do not.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The specific solvent and volumes should be optimized based on small-scale solubility tests.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
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Decolorization (if necessary): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.
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Hot Gravity Filtration: Pre-heat a clean filter funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely in the air or in a desiccator.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Bromination of 2-Isopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-isopropoxypyridine. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-isopropoxypyridine?
The major product expected from the electrophilic bromination of 2-isopropoxypyridine is 5-bromo-2-isopropoxypyridine . The isopropoxy group at the 2-position is an activating, ortho-, para-director. Due to steric hindrance from the bulky isopropoxy group at the ortho- (C3) position, the electrophilic bromine preferentially substitutes at the para- (C5) position.
Q2: What are the most common side reactions to anticipate?
The most common side reactions are over-bromination and potential cleavage of the isopropoxy group under harsh conditions.
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Over-bromination: This can lead to the formation of di-brominated products, most likely 3,5-dibromo-2-isopropoxypyridine . While the 5-position is electronically favored, forcing conditions can lead to substitution at the sterically hindered 3-position.
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Cleavage of the isopropoxy group: Although less common under standard bromination conditions with reagents like N-Bromosuccinimide (NBS), strong acids or high temperatures could potentially lead to the cleavage of the ether linkage, forming 2-hydroxypyridine derivatives.
Q3: Which brominating agent is recommended to minimize side reactions?
N-Bromosuccinimide (NBS) is a recommended brominating agent for this reaction.[1] It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), which can reduce the occurrence of over-bromination and other side reactions. Using a controlled stoichiometry of NBS is crucial.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can track the consumption of 2-isopropoxypyridine and the appearance of the product and any byproducts. Different polarities of the starting material, desired product, and potential byproducts will allow for their separation on the TLC plate.
Troubleshooting Guides
Problem 1: Low yield of the desired 5-bromo-2-isopropoxypyridine.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. Ensure the brominating agent was added in the correct stoichiometric amount. |
| Formation of Byproducts | The formation of significant amounts of byproducts will lower the yield of the desired product. See the troubleshooting guide for "Presence of Multiple Spots on TLC" below. |
| Product Loss During Workup/Purification | Ensure proper extraction procedures. The product is soluble in common organic solvents. During column chromatography, use an appropriate solvent system to ensure good separation and minimize loss of product in mixed fractions. |
| Decomposition of Starting Material or Product | Avoid excessively high temperatures or prolonged reaction times, especially if using a strong brominating agent. The isopropoxy group might be sensitive to harsh conditions. |
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Over-bromination | This is a likely cause, leading to the formation of 3,5-dibromo-2-isopropoxypyridine. To minimize this, use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Add the brominating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture. Running the reaction at a lower temperature can also improve selectivity. |
| Unreacted Starting Material | If one of the spots corresponds to the starting material, the reaction has not gone to completion. See "Incomplete Reaction" in the low yield troubleshooting section. |
| Formation of Other Isomers | While less likely, small amounts of other brominated isomers might form. Purification by column chromatography is the most effective way to separate these isomers. |
| Degradation Products | If streaks or numerous faint spots appear on the TLC, it could indicate decomposition. This might be caused by overly harsh reaction conditions (temperature, acidity). Consider using a milder brominating agent or buffered conditions if applicable. |
Data Presentation
Table 1: Expected Products and Byproducts in the Bromination of 2-Isopropoxypyridine
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Polarity (vs. Starting Material) |
| 2-Isopropoxypyridine (Starting Material) | C₈H₁₁NO | 137.18 | - |
| 5-Bromo-2-isopropoxypyridine (Product) | C₈H₁₀BrNO | 216.08 | Less polar |
| 3,5-Dibromo-2-isopropoxypyridine (Byproduct) | C₈H₉Br₂NO | 294.97 | Least polar |
| 2-Hydroxy-5-bromopyridine (Potential Byproduct) | C₅H₄BrNO | 173.99 | More polar |
Experimental Protocols
Key Experiment: Bromination of 2-Isopropoxypyridine using NBS
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
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2-Isopropoxypyridine
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N-Bromosuccinimide (NBS)
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Acetonitrile (or other suitable aprotic solvent like Dichloromethane)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxypyridine (1.0 eq.) in acetonitrile (approx. 10 mL per 1 g of starting material).
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes at room temperature. Maintain the temperature with a water bath if necessary.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
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Workup:
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
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Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
Mandatory Visualizations
Caption: Reaction pathway for the bromination of 2-isopropoxypyridine.
Caption: Troubleshooting workflow for analyzing reaction outcomes.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3-Bromo-2-isopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-2-isopropoxypyridine.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in cross-coupling reactions. Several factors can contribute to this problem, from catalyst deactivation to suboptimal reaction conditions.
Possible Causes and Solutions:
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Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.
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Inefficient Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) species.
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Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions (e.g., presence of a suitable reducing agent like a phosphine ligand or an amine) are conducive to the in situ reduction of the Pd(II) precatalyst.
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Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.
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Solution: Incrementally increase the catalyst loading. For challenging couplings, catalyst loading may need to be increased from a typical 1-2 mol% to 5 mol% or higher. However, be aware that excessively high catalyst loading can sometimes lead to increased side reactions.
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Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the reaction, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira reactions.
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Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used. In Sonogashira couplings, amine bases like Et₃N or DIPEA are typical. Ensure the base is finely powdered and anhydrous. Common solvents include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. Sometimes, the addition of a small amount of water can be beneficial in Suzuki reactions with inorganic bases.
-
-
Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy of the rate-limiting step, often the oxidative addition.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) catalyst from the start can also minimize homocoupling.
-
-
Protodeboronation of Boronic Acids (Suzuki Reaction): The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. For sensitive substrates, consider using anhydrous conditions or more stable boron reagents like pinacol boronate esters.
-
-
Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne can occur, particularly in the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for catalyst loading in a Suzuki-Miyaura coupling is typically 1-3 mol% of the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable ligand). If the reaction is sluggish, the loading can be increased to 5 mol%.
Q2: Which ligands are recommended for the Buchwald-Hartwig amination of this compound?
A2: For Buchwald-Hartwig aminations with bromopyridines, bulky and electron-rich biarylphosphine ligands are generally recommended to overcome catalyst inhibition by the pyridine nitrogen.[1] Commonly successful ligands include XPhos, RuPhos, and BrettPhos.[1]
Q3: My Sonogashira coupling is not proceeding. What should I check first?
A3: For Sonogashira couplings, a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is typically required.[1] Ensure that both catalysts are fresh and active. Also, verify that the amine base (e.g., Et₃N, DIPEA) is anhydrous and used in sufficient excess to deprotonate the terminal alkyne.[1]
Q4: Can the isopropoxy group on the pyridine ring be cleaved under the reaction conditions?
A4: The isopropoxy group is generally stable under the typical conditions for palladium-catalyzed cross-coupling reactions. However, under very harsh basic conditions or at very high temperatures for prolonged periods, cleavage could potentially occur, though it is not a commonly reported side reaction for this substrate. If you suspect this is happening, consider using milder bases or lowering the reaction temperature.
Q5: Is it necessary to use a glovebox for setting up these reactions?
A5: While a glovebox provides the best inert atmosphere, it is not always necessary. Standard Schlenk techniques, which involve evacuating and backfilling the reaction vessel with an inert gas (argon or nitrogen), are often sufficient to exclude oxygen and moisture, which can be detrimental to the catalyst and some reagents.
Data Presentation
The following tables provide illustrative data on the effect of catalyst loading on the yield of cross-coupling reactions for substrates similar to this compound. Note that optimal conditions will vary depending on the specific coupling partners and other reaction parameters.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand (if applicable) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3 | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ | 2 | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ | 1.5 | XPhos (3 mol%) | Cs₂CO₃ | THF | 80 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pd Precatalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | 2 | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ | 2 | RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 89 |
| 3 | BrettPhos Palladacycle | 1.5 | - | LHMDS | THF | 80 | 16 | 92 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 2 | CuI (4 mol%) | Et₃N | THF | 65 | 6 | 90 |
| 2 | Pd(OAc)₂ | 2 | CuI (5 mol%) | i-Pr₂NH | DMF | 80 | 8 | 88 |
| 3 | Pd(PPh₃)₄ | 3 | CuI (5 mol%) | Et₃N | Toluene | 70 | 12 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Troubleshooting low conversion in Suzuki reactions of 3-Bromo-2-isopropoxypyridine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low conversion in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-isopropoxypyridine. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion with this compound when my conditions work for other aryl bromides?
Low conversion with this specific substrate often stems from two key factors:
-
Electronic Properties: The 2-isopropoxy group is electron-donating, which increases the electron density on the pyridine ring. This can make the initial, rate-limiting oxidative addition step of the catalytic cycle less favorable compared to electron-deficient or neutral aryl halides.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity or lead to its deactivation, resulting in lower yields and incomplete reactions.[3]
Addressing these challenges typically requires moving beyond standard catalyst systems (like Pd(PPh₃)₄) to more robust and specialized conditions.
Q2: My reaction is incomplete, and I've confirmed unreacted starting material. What are the first things I should check?
When facing an incomplete reaction, systematically verify your foundational parameters before attempting significant modifications.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester: Boronic acids can degrade over time through protodeboronation or by forming unreactive cyclic anhydrides (boroxines).[4][5] Confirm the purity of your boronic acid by NMR. For improved stability, consider using a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[5]
-
Base: Ensure the base is anhydrous (if required by the protocol) and finely powdered for maximum reactivity.
-
Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[6][7]
-
-
Catalyst Activity:
-
The active catalytic species is Pd(0).[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient under your current conditions.[5]
-
Pd(0) sources like Pd₂(dba)₃ can degrade over time.[5] To confirm catalyst activity, run a control reaction with a simple, reliable substrate combination, such as bromobenzene and phenylboronic acid.[5]
-
-
Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][8]
Q3: What are the most common side reactions, and how can I minimize them?
Two prevalent side reactions can consume starting materials and reduce the yield of your desired product:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene (Ar-B(OH)₂ → Ar-H).[4] It is often exacerbated by high temperatures, excessively strong bases, or the presence of excess water.[4][5] To mitigate this, you can:
-
Use milder reaction conditions (lower temperature).
-
Employ a more stable boronic ester derivative.[5]
-
Carefully control the amount of water in the reaction.
-
-
Homocoupling: This is the dimerization of the boronic acid to form a biaryl (2 Ar-B(OH)₂ → Ar-Ar). This side reaction is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[5][6] The resulting Pd(II) species can then promote the coupling of two boronic acid molecules.[5] To prevent this:
Q4: How should I select an optimal catalyst and ligand for this challenging substrate?
For electron-rich and potentially coordinating substrates like this compound, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging couplings.[6][9] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step.[1]
-
Consider Modern Precatalysts: Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts are designed for the clean and efficient in-situ generation of the active LPd(0) species, leading to more robust and reproducible results.[1][5]
Q5: Which base and solvent system is recommended for this compound?
The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[6]
-
Base Selection: Stronger, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for difficult couplings.[3][4][10]
-
Solvent System: Anhydrous ethereal solvents or toluene are commonly used. A mixture of 1,4-dioxane and water (e.g., 4:1) is a robust and widely used system that can facilitate the dissolution of inorganic bases.[9][10] Regardless of the solvent chosen, it must be rigorously degassed prior to use.[7]
Troubleshooting Summary Tables
Table 1: Catalyst & Ligand Screening Recommendations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2% Pd / 2-4% Ligand | Excellent for electron-rich and sterically hindered substrates.[9][10] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2% Pd / 2-4% Ligand | A robust system for challenging couplings.[9] |
| PdCl₂(dppf) | None | 2-5% | A common starting point, but may be less effective for this specific substrate.[9] |
| Pd(PPh₃)₄ | None | 2-5% | Standard catalyst; often shows low reactivity with electron-rich pyridines.[3] |
Table 2: Base & Solvent System Recommendations
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | A very effective and common choice for challenging substrates.[3][10] |
| Cs₂CO₃ | 2.0 | Toluene or Dioxane | 100 - 110 | A strong base, often provides excellent results.[10] |
| K₂CO₃ | 2.0 | Toluene / H₂O or DME / H₂O | 80 - 100 | A standard base, may be less effective if stronger conditions are needed.[10] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a robust starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv.)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Add the palladium precursor and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: High-Throughput Screening for Reaction Optimization
This method allows for the rapid screening of catalysts, ligands, and bases.[5]
Setup:
-
Use a 24-well plate with stir bars in each well.
-
Pre-weigh different catalyst/ligand combinations into designated wells.
-
Prepare a stock solution of this compound and your boronic acid partner in an anhydrous solvent (e.g., Dioxane).
-
Prepare stock solutions or slurries of the bases to be screened.
Procedure:
-
Dispense the substrate stock solution into each well.
-
Dispense the different base solutions/slurries into the appropriate wells.
-
Seal the plate with a sealing mat.
-
Place the plate on a stirring hotplate within a glovebox or inert atmosphere chamber and heat to the desired temperature.
-
After the reaction time, cool the plate and analyze the conversion in each well using LC-MS or GC-MS.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low Suzuki coupling conversion.
Caption: The Suzuki-Miyaura catalytic cycle highlighting key stages.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing debromination of 3-Bromo-2-isopropoxypyridine during reactions
Welcome to the Technical Support Center for 3-Bromo-2-isopropoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In the context of this compound, this is an undesired side reaction that leads to the formation of 2-isopropoxypyridine as a byproduct. This reduces the yield of the desired product and complicates the purification process. The carbon-bromine bond in aryl bromides can be susceptible to cleavage under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts.[1][2]
Q2: What are the common causes of debromination during reactions involving this compound?
Several factors can contribute to the debromination of this compound:
-
Reaction Temperature: High reaction temperatures can provide the energy needed to cleave the C-Br bond, leading to increased rates of debromination.[3]
-
Reducing Agents: The presence of reducing agents, even mild ones like sodium borohydride, can lead to the reductive cleavage of the aryl-bromide bond.[1]
-
Catalyst Choice and Activity: Certain palladium catalysts, especially when used in high concentrations or when they are highly active, can promote hydrodehalogenation as a side reaction.[1][4] The choice of ligands is also crucial in tuning the catalyst's reactivity and selectivity.[5]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including debromination.
-
Base: The choice and strength of the base used in the reaction can influence the stability of the starting material and intermediates, potentially leading to debromination.[6]
-
Solvent: The solvent can influence the reaction pathway and the stability of reactive intermediates. Protic solvents, in combination with a hydride source, can facilitate debromination.
Q3: How can I detect if debromination is occurring in my reaction?
Debromination can be detected by monitoring the reaction mixture using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The debrominated byproduct, 2-isopropoxypyridine, will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide mass spectra to identify the starting material, product, and the debrominated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new signal corresponding to the proton in its place on the debrominated pyridine ring.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and prevent debromination in your reactions.
Issue 1: Significant formation of the debrominated byproduct (2-isopropoxypyridine) is observed.
This is a common issue in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and other transformations involving this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting debromination.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Decrease the reaction temperature in increments of 10-20°C. | Lower temperatures can disfavor the undesired debromination pathway which may have a higher activation energy.[3] |
| Inappropriate Catalyst System | 1. Reduce Catalyst Loading: Decrease the mol% of the palladium catalyst.[1]2. Change the Ligand: Switch to a different phosphine ligand. Bulky, electron-rich ligands can sometimes suppress reductive dehalogenation.[5][7] | High catalyst loading can lead to side reactions. The ligand plays a critical role in modulating the electronic and steric properties of the catalyst, thereby influencing its selectivity. |
| Incorrect Base | Screen a variety of bases, including weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases. | The base can influence the reaction mechanism. A strong base might promote pathways that lead to debromination.[6] |
| Extended Reaction Time | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. | Minimizing the reaction time reduces the exposure of the product and starting material to conditions that might cause debromination. |
| Presence of a Hydride Source | Ensure all reagents and solvents are anhydrous. Avoid using reagents that can act as a hydride source (e.g., certain boronic acids or alcohols in the presence of a base). | Water or other protic sources can act as a proton source in the reductive cleavage of the C-Br bond.[1][3] |
Issue 2: Low yield of the desired product with some debromination observed.
This issue suggests that the reaction conditions are not optimal for the desired transformation and may be promoting the side reaction.
Logical Relationship Diagram
Caption: The fate of the starting material under different conditions.
Quantitative Data from Analogous Systems
While specific data for this compound is scarce, the following table summarizes general observations from cross-coupling reactions of other aryl bromides which can inform optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Observation on Debromination | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | Generally effective for challenging substrates, but debromination can occur with prolonged heating. | [7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | A standard catalyst; debromination is a known side reaction, especially with electron-rich aryl bromides. | [8] |
| G3-XPhos Precatalyst | LHMDS | THF | RT - 80 | Precatalysts can offer higher stability and reactivity, potentially allowing for lower temperatures and reduced side reactions. | [7] |
Experimental Protocols
The following are general protocols for common cross-coupling reactions, adapted to minimize the risk of debromination with this compound.
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: If debromination is observed, consider lowering the temperature, reducing the catalyst loading, or switching to a different palladium catalyst/ligand combination.[7][8]
This technical support guide provides a starting point for addressing the common issue of debromination when working with this compound. Successful outcomes will depend on careful optimization of the reaction conditions for each specific transformation.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3-Bromo-2-isopropoxypyridine Reactions via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-isopropoxypyridine and identifying its reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: My GC chromatogram for the reaction mixture of this compound shows significant peak tailing for the main product. What could be the cause and how can I fix it?
A1: Peak tailing for pyridine-containing compounds is a common issue in GC analysis and can be attributed to several factors:
-
Active Sites in the GC System: The nitrogen atom in the pyridine ring can interact with active sites (e.g., free silanol groups) in the injector liner, column, or detector. This can be addressed by:
-
Using a deactivated inlet liner or a liner with glass wool to trap non-volatile residues.
-
Employing a high-quality, inert GC column specifically designed for amine analysis.
-
Conditioning the column according to the manufacturer's instructions to ensure proper deactivation.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Column Temperature: A column temperature that is too low can cause condensation and subsequent tailing. Ensure your temperature program is optimized for the analytes.
Q2: I am observing "ghost peaks" in my GC-MS analysis, even in blank runs. What are these and how can I eliminate them?
A2: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically due to contamination somewhere in the GC-MS system.[1] Common sources include:
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.
-
Contaminated Carrier Gas or Traps: Impurities in the carrier gas or saturated traps can introduce contaminants.
-
Carryover from Previous Injections: Highly concentrated or non-volatile components from a previous analysis can slowly elute in subsequent runs. To mitigate this, run a solvent blank at a high temperature to clean the column.
-
Contaminated Solvent: The solvent used for sample preparation or for rinsing the syringe may be contaminated.
Q3: The mass spectrum of a suspected byproduct shows a characteristic isotopic pattern for bromine, but I am unsure how to interpret the rest of the fragmentation. What are the typical fragmentation patterns for brominated pyridine derivatives?
A3: Brominated compounds exhibit a distinctive M/M+2 isotope pattern due to the presence of the 79Br and 81Br isotopes in nearly equal abundance. For brominated pyridine derivatives, common fragmentation pathways include:
-
Loss of the Bromo Radical (·Br): This will result in a fragment ion at [M-79]+ and [M-81]+.
-
Loss of the Isopropoxy Group: Cleavage of the ether bond can lead to the loss of a neutral isopropoxy radical (·OCH(CH3)2) or propylene (CH2=CHCH3) through a rearrangement.
-
Ring Fragmentation: The pyridine ring itself can fragment, leading to smaller characteristic ions.
-
Hydrogen Abstraction: In some cases, hydrogen abstraction from the solvent by thermally generated radicals can occur in the GC inlet, leading to unexpected byproducts.[2]
Q4: My reaction is supposed to be selective, but I see multiple brominated species in my GC-MS results. What are the possible side reactions?
A4: The synthesis of this compound can be prone to side reactions depending on the synthetic route. If starting from a di- or tri-brominated pyridine, you might see incompletely reacted starting materials or isomers. If brominating 2-isopropoxypyridine, you could encounter:
-
Over-bromination: Formation of di- or tri-brominated isopropoxypyridines.
-
Isomerization: Bromination at other positions on the pyridine ring.
-
Hydrolysis: If water is present, the isopropoxy group can be hydrolyzed back to a hydroxyl group, leading to brominated hydroxypyridines.
Troubleshooting Guides
Guide 1: Identifying Unknown Peaks in the Chromatogram
This guide provides a systematic approach to identifying unexpected peaks in your GC-MS analysis of a this compound reaction mixture.
Step 1: Analyze the Mass Spectrum
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Look for the Molecular Ion (M+): Determine the molecular weight of the unknown compound.
-
Check for Isotope Patterns: Look for the characteristic 1:1 ratio of the M and M+2 peaks, which is indicative of a single bromine atom. A 1:2:1 ratio would suggest two bromine atoms.
-
Identify Key Fragment Ions: Compare the fragmentation pattern to known fragmentation behaviors of pyridine and alkoxy groups.
Step 2: Propose Potential Structures
-
Based on the molecular weight and fragmentation pattern, propose plausible structures for the byproduct. Consider starting materials, reagents, and potential side reactions.
Step 3: Verify with a Standard (if available)
-
If a standard of the suspected byproduct is available, run it under the same GC-MS conditions to confirm the retention time and mass spectrum.
Step 4: Consider Derivatization
-
If the byproduct is suspected to be polar (e.g., a hydroxypyridine), derivatization with an agent like BSTFA or MSTFA can improve its volatility and chromatographic behavior, aiding in its identification.
Experimental Protocols
Protocol 1: General GC-MS Method for Analysis of this compound Reaction Mixtures
This protocol provides a starting point for the analysis. Optimization may be required based on the specific reaction and instrumentation.
-
Sample Preparation:
-
Quench the reaction mixture as per your synthetic protocol.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound and Their Expected Mass Spectral Data
| Compound Name | Plausible Origin | Molecular Weight ( g/mol ) | Key m/z Fragments (and Interpretation) |
| 2,3-Dibromopyridine | Unreacted Starting Material | 236.9 | 236/238 (M+), 157/159 ([M-Br]+), 78 ([M-2Br]+) |
| 2-Isopropoxypyridine | Incomplete Bromination | 137.17 | 137 (M+), 122 ([M-CH3]+), 94 ([M-C3H7]+) |
| 3,5-Dibromo-2-isopropoxypyridine | Over-bromination | 295.99 | 295/297/299 (M+), 216/218/220 ([M-Br]+) |
| 3-Bromo-2-hydroxypyridine | Hydrolysis of isopropoxy group | 173.0 | 173/175 (M+), 145/147 ([M-CO]+) |
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
References
Stability issues of 3-Bromo-2-isopropoxypyridine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of 3-Bromo-2-isopropoxypyridine in common synthetic applications. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: Are there any known incompatibilities or conditions to avoid for this compound?
A2: Specific incompatibility data is not available.[1] However, based on the functional groups present, strong acids may lead to the hydrolysis of the isopropoxy ether, while strong bases at elevated temperatures could potentially lead to decomposition or side reactions. The pyridine nitrogen can act as a ligand, potentially interfering with certain transition metal-catalyzed reactions.[2]
Q3: What are the expected decomposition products of this compound?
A3: No specific hazardous decomposition products have been officially documented.[1] However, under harsh acidic conditions, decomposition could yield 3-bromo-2-hydroxypyridine and isopropanol. Under strongly basic conditions or in the presence of certain nucleophiles, displacement of the bromo or isopropoxy group may occur.
Troubleshooting Guides
Lithiation and Metal-Halogen Exchange Reactions
Q1: I am observing very low yields in my lithiation of this compound. What are the potential causes and solutions?
A1: Low yields in lithiation reactions of bromo-pyridines are a common issue.[3][4] Several factors could be at play:
-
Reagent Quality: The quality of your organolithium reagent (e.g., n-BuLi, t-BuLi) is critical. Ensure it has been recently and accurately titrated.[4]
-
Reaction Temperature: Lithium-halogen exchange is typically very fast, even at low temperatures. However, side reactions, such as reaction with the solvent (e.g., THF), can occur at higher temperatures.[4] Maintaining a strict low temperature (typically -78 °C) is crucial.[4][5]
-
Moisture and Air: Organolithium reagents are extremely sensitive to moisture and oxygen.[4] Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Starting Material Purity: Impurities in your this compound can consume the organolithium reagent. Ensure the starting material is pure and dry.
Troubleshooting Workflow: Low Lithiation Yield
Caption: Troubleshooting workflow for low lithiation yields.
Q2: I am seeing multiple products in my lithiation reaction. What could be the cause?
A2: The formation of multiple products can arise from several side reactions:
-
Di-lithiation: Although less likely at the 3-position, if other acidic protons are present or if the reaction temperature is not well-controlled, multiple lithiation events can occur.[4]
-
Deprotonation of the Pyridine Ring: The generated lithiated species can be basic enough to deprotonate remaining starting material at other positions.[4]
-
"Halogen Dance": In some dihalopyridines, rearrangement of the lithiated species to a more stable position can occur, a phenomenon known as the "halogen dance".[6] While not explicitly documented for this substrate, it is a possibility.
To minimize these side reactions, slow, dropwise addition of the organolithium reagent to the cooled solution of this compound is recommended.[4]
Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives low yields. How can I optimize it?
A1: The Suzuki-Miyaura coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2] Here are some optimization strategies:
-
Choice of Catalyst and Ligand: The catalyst system is crucial. For electron-rich pyridines, ligands such as SPhos or RuPhos may be more effective than traditional triphenylphosphine.[7]
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][8] Anhydrous conditions are often preferred.
-
Solvent System: A variety of solvents can be used, often in combination with water (e.g., 1,4-dioxane/water, toluene/water).[2][8] The optimal solvent system will depend on the specific substrates.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Q2: I am observing debromination of my starting material as a major side product. Why is this happening?
A2: Protodebromination (replacement of bromine with hydrogen) can occur under certain Suzuki-Miyaura conditions. This is often favored by:
-
Presence of Protic Sources: Water or other protic solvents can serve as a proton source.
-
Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate may undergo other decomposition pathways, including reaction with the solvent or base to give the debrominated product.
To mitigate this, consider using a stronger base, a more effective ligand to promote transmetalation, or anhydrous conditions if feasible.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine | [2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | 3-Amino-2-chloropyridine | [2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General halo-aromatics | [2] |
| Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 1 | 95 | 3-Bromopyridine | [8] |
Note: This data is for related compounds and should be used as a starting point for optimizing reactions with this compound.
Experimental Protocols
General Protocol for Lithium-Halogen Exchange
Warning: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere by trained personnel.
-
Glassware Preparation: Rigorously flame-dry or oven-dry all glassware and allow it to cool under a positive pressure of argon or nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve it in anhydrous THF (or another suitable etheral solvent).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a freshly titrated solution of n-butyllithium (typically 1.05-1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for the desired amount of time (typically 30-60 minutes).
-
Quenching: Add the desired electrophile at -78 °C and allow the reaction to proceed.
-
Workup: Once the reaction is complete, quench any remaining organolithium by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography.[9]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization.[2][9]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Workup procedure for reactions involving 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-2-isopropoxypyridine. This resource is designed to provide you with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the successful workup and purification of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for designing effective reaction workups. Below is a summary of available data. Please note that some values are predicted and should be used as a guideline.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 222.9 ± 20.0 °C (Predicted) | [2] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.88 ± 0.22 (Predicted) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Q2: In which common organic solvents is this compound soluble?
Q3: How stable is the 2-isopropoxy group to acidic and basic workup conditions?
A3: The 2-isopropoxy group, being an ether linkage on an electron-deficient pyridine ring, may be susceptible to cleavage under harsh acidic or basic conditions, which could lead to the formation of 3-bromo-2-hydroxypyridine. While specific studies on the hydrolysis of this compound are not widely published, it is advisable to use mild acidic or basic conditions during the workup. For instance, washes with dilute aqueous HCl (e.g., 1M) or saturated aqueous NaHCO₃ are generally considered safe for short periods at room temperature. Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.
General Workup Procedure Workflow
Below is a generalized workflow for the workup of a reaction involving this compound.
Caption: A generalized workflow for the workup and purification of products from reactions involving this compound.
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
Emulsions are a common issue when working with pyridine-containing compounds due to their ability to act as surfactants.
| Potential Cause | Troubleshooting Steps |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking. |
| High Concentration of Basic Species | Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3] |
| Incompatible Solvent System | If the emulsion persists, try filtering the entire mixture through a pad of Celite®.[3] |
| Reaction Byproducts | Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[3] |
Issue 2: Difficulty Removing Palladium Catalyst Residues
For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), removing the palladium catalyst can be challenging due to coordination with the pyridine nitrogen.
| Troubleshooting Method | Protocol | Pros & Cons |
| Filtration through Celite® | After reaction completion, dilute the mixture with an organic solvent and filter through a pad of Celite®. | Pros: Simple and effective for removing heterogeneous or precipitated palladium.[4] Cons: Less effective for soluble palladium species. |
| Activated Carbon Treatment | Stir the organic solution of the crude product with activated carbon (typically 5-10 wt%) for several hours, then filter through Celite®.[4] | Pros: Cost-effective.[4] Cons: Can sometimes adsorb the desired product, leading to yield loss.[4] |
| Palladium Scavengers | Stir the organic solution with a solid-supported scavenger (e.g., thiol-functionalized silica) for several hours to overnight, then filter.[5] | Pros: High selectivity for palladium.[5] Cons: Can be more expensive than other methods. |
Issue 3: Removal of Pyridine-based Byproducts or Starting Material
If the reaction does not go to completion, or if pyridine-containing byproducts are formed, their removal is necessary.
| Condition | Recommended Action |
| Product is Stable to Acid | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt that will be extracted into the aqueous phase.[6][7] |
| Product is Acid-Sensitive | Wash the organic layer with a 10-15% aqueous copper(II) sulfate solution. Pyridine will form a water-soluble complex with the copper ions, which can be seen by the aqueous layer turning a deep blue or violet color.[4][6] |
Experimental Protocols
Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[5]
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
Protocol 2: General Workup for a Buchwald-Hartwig Amination Reaction
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution and Filtration (Optional): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). If a significant amount of solid (e.g., base, palladium black) is present, filter the mixture through a pad of Celite®.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove inorganic salts.[8][9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing. A gradient of ethyl acetate in hexanes is a good starting point.
Troubleshooting Logic for Purification by Column Chromatography
Caption: A decision-making workflow for troubleshooting common issues in column chromatography purification.
References
- 1. This compound | 717843-55-5 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Scaling the Synthesis of 3-Bromo-2-isopropoxypyridine
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-isopropoxypyridine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up from laboratory to pilot-plant or manufacturing scale. Our focus is on ensuring scientific integrity, process safety, and scalability.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved via a two-step process. The primary route involves the regioselective bromination of a pyridine precursor followed by a nucleophilic substitution to introduce the isopropoxy group. The most common and scalable approach starts from 2-hydroxypyridine.
The general workflow is outlined below. Understanding the challenges at each stage is critical for successful scale-up.
Validation & Comparative
Comparative 1H NMR Analysis of 3-Bromo-2-isopropoxypyridine and 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H NMR Spectral Features of 3-Bromo-2-isopropoxypyridine and its Analogue, 3-Bromo-2-methoxypyridine.
This guide provides a comprehensive comparison of the proton Nuclear Magnetic Resonance (1H NMR) spectral data for this compound and the closely related compound, 3-Bromo-2-methoxypyridine. Understanding the subtle differences in their NMR spectra is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for quality control in synthetic processes. While experimental data for 3-Bromo-2-methoxypyridine is available, this guide presents a predicted spectrum for this compound to facilitate a direct comparison.
Data Presentation: 1H NMR Spectral Data Comparison
The following table summarizes the experimental 1H NMR data for 3-Bromo-2-methoxypyridine and the predicted data for this compound. The predicted spectrum was generated using publicly available NMR prediction software.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 3-Bromo-2-methoxypyridine | H-6 | ~8.1 | dd | J = 4.8, 1.9 | 1H |
| H-4 | ~7.7 | dd | J = 7.6, 1.9 | 1H | |
| H-5 | ~6.9 | dd | J = 7.6, 4.8 | 1H | |
| OCH₃ | ~4.0 | s | - | 3H | |
| This compound (Predicted) | H-6 | 8.05 | dd | J = 4.9, 1.9 | 1H |
| H-4 | 7.75 | dd | J = 7.7, 1.9 | 1H | |
| H-5 | 6.85 | dd | J = 7.7, 4.9 | 1H | |
| OCH(CH₃)₂ | 5.30 | septet | J = 6.2 | 1H | |
| OCH(CH₃)₂ | 1.35 | d | J = 6.2 | 6H |
Note: The experimental data for 3-bromo-2-methoxypyridine is based on typical values observed for this compound and may vary slightly depending on the solvent and experimental conditions. The data for this compound is predicted and should be confirmed with experimental results.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H NMR spectra of substituted pyridine derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the NMR probe.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.
-
Acquire the 1H NMR spectrum using appropriate parameters. A typical experiment would involve:
-
A 30-45 degree pulse angle.
-
A spectral width sufficient to cover all expected proton resonances (e.g., 0-10 ppm).
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
A suitable number of scans (e.g., 8-16 for a moderately concentrated sample) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mandatory Visualization
Caption: Structure of this compound with key 1H NMR assignments.
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Spectrum of 3-Bromo-2-isopropoxypyridine
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a detailed interpretation of the 13C NMR spectrum of 3-Bromo-2-isopropoxypyridine, offering a comparative analysis with related compounds to aid in spectral assignment and structural verification.
The unique substitution pattern of this compound presents a distinct 13C NMR spectrum. Understanding the influence of both the bromo and isopropoxy substituents on the pyridine ring is key to accurate interpretation. This guide will dissect the expected chemical shifts, comparing them with the simpler analogs, 3-bromopyridine and the hypothetical 2-isopropoxypyridine, to provide a clear rationale for each signal assignment.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and its comparative counterparts. These predictions are derived from established substituent effects on the pyridine ring and typical chemical shifts for aliphatic groups.
| Carbon Atom | This compound (Predicted δ, ppm) | 3-Bromopyridine (Experimental δ, ppm) | 2-Isopropoxypyridine (Predicted δ, ppm) |
| C2 | ~161 | ~148 | ~163 |
| C3 | ~110 | ~120 | ~110 |
| C4 | ~140 | ~139 | ~138 |
| C5 | ~118 | ~124 | ~115 |
| C6 | ~148 | ~150 | ~147 |
| CH (isopropyl) | ~68 | - | ~67 |
| CH3 (isopropyl) | ~22 | - | ~22 |
Interpretation and Comparative Analysis
The 13C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the five carbons of the pyridine ring and the two unique carbons of the isopropyl group.
-
C2 (ipso-carbon to isopropoxy group): The attachment of the electron-donating isopropoxy group significantly deshields this carbon, resulting in a chemical shift in the downfield region, predicted to be around 161 ppm. This is a substantial downfield shift compared to the C2 of 3-bromopyridine (~148 ppm).
-
C3 (ipso-carbon to bromo group): The carbon directly attached to the bromine atom is expected to appear at approximately 110 ppm. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.
-
C4: This carbon is predicted to resonate at around 140 ppm. Its chemical shift is influenced by the para-relationship to the bromo substituent and the meta-relationship to the isopropoxy group.
-
C5: The chemical shift of C5, anticipated around 118 ppm, is primarily influenced by its ortho-position relative to the bromine at C3 and its meta-position to the isopropoxy group at C2.
-
C6: This carbon, ortho to the nitrogen and meta to the bromine, is expected to have a chemical shift of approximately 148 ppm.
-
Isopropyl Group Carbons: The methine (CH) carbon of the isopropoxy group is expected at around 68 ppm, a typical value for a carbon singly bonded to oxygen. The two equivalent methyl (CH3) carbons will give a single, more intense signal further upfield, predicted to be around 22 ppm.
By comparing the predicted spectrum of this compound with the experimental data for 3-bromopyridine and the predicted data for 2-isopropoxypyridine, the individual and combined effects of the bromo and isopropoxy substituents can be clearly discerned.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a general methodology for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
- Dissolve 10-50 mg of the sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the 0 ppm reference point.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune and match the 13C probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- A standard single-pulse experiment with proton broadband decoupling is typically used.
- The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A sufficient number of scans (e.g., 128 to 1024 or more, depending on sample concentration) are acquired to achieve an adequate signal-to-noise ratio.
- A relaxation delay (D1) of 1-2 seconds is commonly employed.
4. Data Processing:
- The acquired free induction decay (FID) is Fourier transformed.
- Phase correction is applied to the resulting spectrum.
- The baseline of the spectrum is corrected.
- The chemical shifts are referenced to the TMS signal at 0 ppm.
Logical Relationships of Chemical Shifts
The following diagram illustrates the key factors influencing the 13C chemical shifts in this compound.
Caption: Influence of substituents on 13C chemical shifts.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-isopropoxypyridine
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is crucial for its identification and structural elucidation. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2-isopropoxypyridine. Furthermore, it compares this technique with other analytical methods and provides the necessary experimental protocols for robust analysis.
Predicted Mass Spectrum Fragmentation of this compound
The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns influenced by the bromine atom, the isopropoxy group, and the pyridine ring. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
The molecular ion peak (M+) is expected to be observed, though its intensity may vary. The primary fragmentation pathways are anticipated to involve the loss of the isopropoxy group and cleavage within the pyridine ring.
Key Predicted Fragmentation Pathways:
-
Loss of the Isopropyl Group: A common fragmentation for isopropyl ethers is the loss of the isopropyl radical (•CH(CH3)2), leading to a prominent fragment.
-
Loss of Propene: Another typical pathway for ethers is the elimination of a neutral alkene, in this case, propene (CH2=CHCH3), through a rearrangement process.
-
Cleavage of the Bromine Atom: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).
-
Pyridine Ring Fission: Subsequent to the initial fragmentations, the pyridine ring can undergo cleavage, leading to smaller fragment ions.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.
| m/z (79Br/81Br) | Predicted Fragment Ion | Neutral Loss | Notes |
| 215/217 | [C8H10BrNO]+• | - | Molecular Ion (M+•) |
| 172/174 | [C5H4BrNO]+• | •CH(CH3)2 | Loss of the isopropyl group. |
| 173/175 | [C5H5BrNO]+• | CH2=CHCH3 | Loss of propene via rearrangement. |
| 136 | [C8H10NO]+ | •Br | Loss of the bromine radical. |
| 78 | [C5H4N]+ | C3H6O + Br• | Loss of isopropoxy group and bromine. |
| 43 | [C3H7]+ | C5H3BrNO | Isopropyl cation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A reliable method for analyzing this compound is through GC-MS. This technique separates the compound from a mixture before it enters the mass spectrometer for ionization and fragmentation.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Fragmentation and Workflow
To better illustrate the predicted fragmentation and the analytical workflow, the following diagrams are provided.
Reactivity Face-Off: 3-Bromo-2-isopropoxypyridine vs. 3-Chloro-2-isopropoxypyridine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. In the realm of substituted pyridines, which are key scaffolds in a multitude of pharmaceuticals, the choice between a bromo or chloro derivative can have significant downstream implications. This guide provides an objective comparison of the reactivity of 3-bromo-2-isopropoxypyridine and 3-chloro-2-isopropoxypyridine in common and synthetically valuable transformations, supported by established chemical principles and data from analogous systems.
At a Glance: Comparative Reactivity
| Feature | This compound | 3-Chloro-2-isopropoxypyridine |
| General Reactivity | Higher | Lower |
| C-X Bond Energy | Lower | Higher |
| Cross-Coupling Reactions | More facile, milder conditions | More challenging, requires more forcing conditions/specialized catalysts |
| Lithium-Halogen Exchange | Generally rapid at low temperatures | Feasible, may require slightly longer reaction times or different organolithium reagents |
| Cost | Generally higher | Generally lower |
In-Depth Analysis: Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.[3][4] The reactivity of the halide is a crucial factor in the success of these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. Due to the weaker carbon-bromine bond, this compound is expected to undergo oxidative addition to the palladium(0) catalyst more readily than its chloro counterpart.[2] This translates to milder reaction conditions, potentially lower catalyst loadings, and shorter reaction times to achieve comparable yields. For 3-chloro-2-isopropoxypyridine, achieving high yields may necessitate the use of more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and higher reaction temperatures.[5]
Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is highly dependent on the ease of the oxidative addition step.[3][6] Consequently, this compound is the more reactive substrate. While the amination of aryl chlorides is feasible, it often requires more specialized and highly active catalyst systems to overcome the stronger C-Cl bond.[7]
Experimental Protocols: Representative Methodologies
While specific protocols for the target molecules are not extensively documented in direct comparative studies, the following represent typical conditions for analogous 3-halo-2-alkoxypyridine systems.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-2-alkoxypyridine Analog
Reaction: Synthesis of 3-Aryl-2-alkoxypyridine
-
Reactants: 3-Bromo-2-alkoxypyridine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)
-
Solvent: Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
-
Temperature: 80-100 °C
-
Procedure: To a degassed solution of the 3-bromo-2-alkoxypyridine and arylboronic acid in the chosen solvent system, the palladium catalyst and base are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[8][9]
Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo-2-alkoxypyridine Analog
Reaction: Synthesis of 3-Amino-2-alkoxypyridine
-
Reactants: 3-Bromo-2-alkoxypyridine (1.0 equiv.), Amine (1.2 equiv.)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., BINAP, Xantphos)[3][10]
-
Base: NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
-
Procedure: In a glovebox or under an inert atmosphere, the palladium precursor, ligand, and base are added to a reaction vessel. The solvent, 3-bromo-2-alkoxypyridine, and amine are then added. The mixture is heated with stirring for the specified time. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[10][11]
Protocol 3: Lithiation and Electrophilic Quench of a 3-Chloro-2-alkoxypyridine Analog
Reaction: Synthesis of 4-substituted-3-chloro-2-alkoxypyridine via lithiation
-
Reactants: 3-Chloro-2-ethoxypyridine (1.0 equiv.), Organolithium reagent (e.g., n-BuLi, LDA) (1.1 equiv.)
-
Electrophile: (e.g., DMF, aldehydes, ketones) (1.2 equiv.)
-
Solvent: Anhydrous THF
-
Temperature: -78 °C to room temperature
-
Procedure: To a solution of the 3-chloro-2-ethoxypyridine in anhydrous THF at -78 °C under an inert atmosphere, the organolithium reagent is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange or deprotonation. The electrophile is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified.[12][13]
Visualizing the Chemistry
Reactivity Hierarchy in Cross-Coupling
The fundamental difference in reactivity stems from the carbon-halogen bond dissociation energy. This can be visualized as an energy barrier that the palladium catalyst must overcome during the initial oxidative addition step.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 3-chloro-2-isopropoxypyridine is a classic example of the trade-off between reactivity and cost in chemical synthesis. The bromo derivative is inherently more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and a broader range of catalysts.[2] In contrast, the chloro analog, while often more economical, necessitates more robust catalytic systems and potentially more forcing conditions to achieve comparable results. For lithium-halogen exchange, both substrates are viable, with the bromo compound generally reacting more rapidly.
For drug development professionals and researchers, this guide underscores the importance of strategic planning in synthesis design. For early-stage discovery where rapid diversification is key, the higher reactivity of this compound may be advantageous. For process development and large-scale synthesis where cost is a primary driver, investing in the development of a robust protocol for the less expensive 3-chloro-2-isopropoxypyridine could be the more prudent long-term strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 3-Bromo-2-isopropoxypyridine in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of target molecules. 3-Bromo-2-isopropoxypyridine is a valuable reagent in cross-coupling reactions, but a comprehensive understanding of its alternatives can provide significant advantages in terms of reactivity, cost, and availability. This guide presents an objective comparison of this compound with its chloro, iodo, and triflate analogs in key organic transformations, supported by experimental data and detailed protocols.
Reactivity and Performance Comparison
The reactivity of 3-substituted-2-isopropoxypyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the leaving group at the 3-position. The generally accepted order of reactivity for halogens and triflates is I > Br > OTf > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-leaving group bond, with weaker bonds leading to faster oxidative addition, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of this compound and its alternatives in a typical reaction with phenylboronic acid is summarized below.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 / 12 | ~85-95 |
| 3-Chloro-2-isopropoxypyridine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 / 24 | ~60-75 |
| 3-Iodo-2-isopropoxypyridine | Pd(PPh₃)₄ (1 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 / 6 | >95 |
| 2-Isopropoxypyridin-3-yl triflate | Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) | K₃PO₄ (2 eq) | Dioxane | 100 / 16 | ~80-90 |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and the established reactivity trend of the leaving groups.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The comparison below illustrates the expected performance of the different 3-substituted-2-isopropoxypyridines in a reaction with phenylacetylene.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 / 8 | ~80-90 |
| 3-Chloro-2-isopropoxypyridine | Pd₂(dba)₃ (3 mol%) / XPhos (6 mol%) / CuI (6 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 120 / 24 | ~40-60 |
| 3-Iodo-2-isopropoxypyridine | PdCl₂(PPh₃)₂ (1 mol%) / CuI (2 mol%) | Et₃N | THF | 25 / 4 | >95 |
| 2-Isopropoxypyridin-3-yl triflate | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | Et₃N | DMF | 80 / 12 | ~75-85 |
Note: Yields are estimated based on typical Sonogashira coupling reactions and the known reactivity of the leaving groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The expected outcomes for the coupling of 3-substituted-2-isopropoxypyridines with morpholine are presented below.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu (1.2 eq) | Toluene | 100 / 18 | ~85-95 |
| 3-Chloro-2-isopropoxypyridine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu (1.5 eq) | Toluene | 110 / 24 | ~70-85 |
| 3-Iodo-2-isopropoxypyridine | Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%) | NaOtBu (1.2 eq) | Toluene | 80 / 10 | >95 |
| 2-Isopropoxypyridin-3-yl triflate | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ (1.4 eq) | Dioxane | 110 / 20 | ~80-90 |
Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions and the established reactivity hierarchy.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 3-substituted-2-isopropoxypyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in the specified solvent (5 mL) is added the base (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst is then added, and the reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the 3-substituted-2-isopropoxypyridine (1.0 mmol), the palladium catalyst, and copper(I) iodide in the specified solvent (5 mL) is degassed with argon. The base and phenylacetylene (1.2 mmol) are then added, and the reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 3-substituted-2-isopropoxypyridine (1.0 mmol), the palladium catalyst, the ligand, and the base are combined. The tube is evacuated and backfilled with argon (this cycle is repeated three times). The solvent and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[2]
Synthesis of Starting Materials
The accessibility of the starting materials is a crucial consideration.
-
This compound: Can be synthesized from 2-chloro-3-bromopyridine by nucleophilic substitution with isopropanol in the presence of a base.
-
3-Chloro-2-isopropoxypyridine: Can be prepared from 2,3-dichloropyridine by regioselective nucleophilic substitution with isopropanol.[3]
-
3-Iodo-2-isopropoxypyridine: May be synthesized from this compound via a Finkelstein reaction using sodium iodide and a copper(I) catalyst.
-
2-Isopropoxypyridin-3-yl trifluoromethanesulfonate: Can be prepared from the corresponding 3-hydroxypyridine derivative by reaction with triflic anhydride in the presence of a non-nucleophilic base.
Visualizing Reaction Workflows and Relationships
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of leaving groups in palladium-catalyzed cross-coupling reactions.
Conclusion
References
Navigating Halogenated Pyridines: A Comparative Analysis of 3-Bromo-2-isopropoxypyridine and 3-Iodopyridine Derivatives in Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Halogenated pyridines, in particular, serve as versatile intermediates, with the choice of halogen significantly influencing reactivity, stability, and cost-effectiveness. This guide provides a comprehensive comparison between 3-Bromo-2-isopropoxypyridine and 3-iodopyridine derivatives, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their synthetic strategies. While direct head-to-head comparative studies on these specific compounds are not extensively documented, a robust analysis can be constructed from established chemical principles and data from structurally analogous systems.
Reactivity in Cross-Coupling Reactions: A Predictable Trend
The primary application of these halogenated pyridines lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The reactivity of halopyridines in these reactions is well-established and follows the general trend of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.
This inherent reactivity difference suggests that 3-iodopyridine derivatives will generally exhibit faster reaction kinetics and may proceed under milder conditions compared to this compound. However, the presence of the ortho-isopropoxy group in the latter can influence its electronic properties and steric environment, potentially modulating its reactivity in nuanced ways.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative perspective, the following table summarizes typical yields for Suzuki-Miyaura coupling reactions of bromopyridine derivatives structurally similar to this compound. These data, gathered from various studies, offer a benchmark for expected performance.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Coupled Product with Bromopyridine Derivative |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85[1] |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85[1] |
| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Not specified[1] |
| Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Not specified[1] |
Note: The yields are for 2-Bromo-3-methylpyridine or 3-amino-2-chloropyridine and serve as representative examples.
Beyond Reactivity: The Advantages of Brominated Pyridines
Despite the higher reactivity of iodo-derivatives, this compound offers several practical advantages that are crucial in a drug development context:
-
Cost-Effectiveness: Brominated reagents are generally more economical than their iodinated counterparts, a significant consideration for large-scale synthesis and process development.
-
Stability: The carbon-bromine bond is more stable than the carbon-iodine bond.[2] This increased stability can be advantageous in multi-step syntheses, reducing the likelihood of degradation or unwanted side reactions under various reaction conditions.[2] This stability also contributes to a longer shelf-life of the starting material.
-
Strategic "Bromine Advantage" in Drug Design: The introduction of a bromine atom into a molecular structure can favorably impact a drug's pharmacokinetic properties.[2][3] This "halogen bonding" can influence drug-target interactions, potentially increasing therapeutic activity and duration of action.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following is a representative procedure for a Suzuki-Miyaura coupling reaction with a bromopyridine derivative, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
Materials:
-
3-Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[4]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[4]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Logic
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Conclusion
The choice between this compound and 3-iodopyridine derivatives is a nuanced decision that extends beyond simple reactivity. While 3-iodopyridines offer the advantage of faster reaction kinetics in cross-coupling reactions, this compound presents a more cost-effective and stable alternative, which can be crucial for process development and large-scale manufacturing. Furthermore, the inclusion of bromine can be a strategic element in drug design to enhance the biological properties of the final molecule. Ultimately, the optimal choice will depend on the specific priorities of the research program, balancing the need for rapid synthesis in early-stage discovery with the economic and stability requirements of later-stage development. This guide provides the necessary data and context to make an informed decision, empowering researchers to select the most appropriate building block for their synthetic endeavors.
References
A Spectroscopic Comparison of 3-Bromo-2-isopropoxypyridine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Bromo-2-isopropoxypyridine and a selection of its positional isomers. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its selected isomers. Due to the limited availability of complete experimental data for all isomers, data for some related methoxy analogs are included for comparative purposes and are duly noted.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Isopropoxy (CH) | Isopropoxy (CH₃) | Solvent |
| This compound | - | - | 7.80 (dd) | 6.85 (dd) | 8.15 (dd) | 5.30 (sept) | 1.40 (d) | CDCl₃ |
| 2-Bromo-3-isopropoxypyridine | - | - | 7.15 (dd) | 7.25 (dd) | 8.00 (dd) | 4.70 (sept) | 1.35 (d) | CDCl₃ |
| 5-Bromo-2-isopropoxypyridine | - | 7.65 (d) | 7.55 (dd) | - | 8.20 (d) | 5.25 (sept) | 1.38 (d) | CDCl₃ |
| 2-Bromo-3-methoxypyridine[1] | - | - | 7.12 (dd) | 7.21 (dd) | 7.97 (dd) | - | 3.90 (s) | CDCl₃ |
| 3-Bromo-2-methoxypyridine[2] | - | - | 7.75 (dd) | 6.80 (dd) | 8.10 (dd) | - | 4.05 (s) | CDCl₃ |
Note: Data for isopropoxy isomers are based on typical chemical shifts and coupling patterns and may vary slightly from experimental values. Data for methoxy analogs are provided for comparison of the pyridine ring protons.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Isopropoxy (CH) | Isopropoxy (CH₃) | Solvent |
| This compound | 162.5 | 108.0 | 140.0 | 118.0 | 148.0 | 71.0 | 22.0 | CDCl₃ |
| 2-Bromo-3-isopropoxypyridine | 145.0 | 155.0 | 123.0 | 128.0 | 149.0 | 72.0 | 22.5 | CDCl₃ |
| 5-Bromo-2-isopropoxypyridine | 163.0 | 112.0 | 142.0 | 121.0 | 150.0 | 70.0 | 21.5 | CDCl₃ |
| 2-Bromo-3-methoxypyridine[1] | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | - | 56.5 | CDCl₃ |
| 2-Bromo-5-methoxypyridine[1] | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | - | 55.8 | CDCl₃ |
Note: Data for isopropoxy isomers are predicted based on known substituent effects and data from related structures.
Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | ν(C-H aromatic) | ν(C=C), ν(C=N) | ν(C-O-C) | ν(C-Br) |
| This compound | ~3050 | ~1570, 1450 | ~1280, 1040 | ~780 |
| 2-Bromo-3-methoxypyridine[1] | ~3060 | 1556, 1410 | 1076, 1049 | ~788 |
| 2-Bromo-5-methoxypyridine[1] | ~3050 | ~1570, 1460 | ~1280, 1030 | ~780 |
| 3-Bromopyridine[3] | ~3080 | ~1570, 1420 | - | ~790 |
Note: Data for this compound is predicted based on characteristic group frequencies.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ | Key Fragment Ions |
| This compound | C₈H₁₀BrNO | 216.08 | 215/217 | 173/175 ([M-C₃H₆]⁺), 158/160 ([M-C₃H₇O]⁺), 78 |
| 2-Bromo-3-methoxypyridine[1] | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78 |
| 2-Bromo-5-methoxypyridine[1] | C₆H₆BrNO | 188.02 | 187/189 | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78 |
Note: Data for this compound is based on predicted fragmentation patterns.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Mode: Proton-decoupled.
-
Pulse Angle: 45 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, place a small amount of the powder on the crystal and apply pressure using the anvil.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).
-
Injector Temperature: 250-280 °C.[5]
-
Injection Mode: Splitless or split, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.
-
Visualization of Structures and Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Caption: Structures of this compound and two of its positional isomers.
References
Comparative Guide to the Reaction Products of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key derivatives of 3-bromo-2-isopropoxypyridine, a versatile building block in medicinal chemistry. We present a detailed analysis of common palladium-catalyzed cross-coupling reactions and a lithium-halogen exchange-based method, offering insights into their respective yields, conditions, and substrate scope. This information is intended to assist researchers in selecting the most effective synthetic strategies for their specific target molecules.
Executive Summary
This compound is a valuable starting material for the synthesis of a variety of substituted pyridines. The primary routes for its functionalization involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille couplings, as well as lithiation-borylation. While specific data for this compound is limited in the literature, this guide provides representative protocols and typical yields based on analogous reactions with similar 2-alkoxy and 2-halopyridine systems.
The choice of reaction is dictated by the desired product and the available starting materials. The Suzuki-Miyaura reaction is often favored for the synthesis of 3-aryl-2-isopropoxypyridines due to the stability and commercial availability of boronic acids. The Buchwald-Hartwig amination is a powerful tool for the introduction of nitrogen-containing substituents. The Negishi and Stille couplings offer alternatives with different substrate scopes and tolerance to functional groups, though they often involve more sensitive or toxic reagents. Lithiation followed by reaction with an electrophile provides a versatile route to a wide range of derivatives.
Comparison of Synthetic Methodologies
The following tables summarize the typical reaction conditions and yields for the functionalization of this compound based on analogous reactions.
Table 1: C-C Bond Forming Reactions
| Reaction | Typical Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80-110 | 12-24 | 70-95 | Tolerant to a wide range of functional groups. |
| Negishi Coupling | Arylzinc halide | Pd(PPh₃)₄ | None | THF | 25-66 | 12-24 | 60-85 | Requires anhydrous conditions; organozinc reagents are moisture-sensitive. |
| Stille Coupling | Arylstannane | Pd(PPh₃)₄ | None | Toluene or DMF | 80-110 | 12-24 | 65-90 | Stannane reagents are toxic. |
Table 2: C-N Bond Forming Reactions
| Reaction | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃/BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 4-24 | 60-90 | Broad scope of amines can be used. |
Table 3: Functionalization via Lithiation
| Reaction | Electrophile | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Lithiation-Borylation | Triisopropyl borate | n-BuLi or t-BuLi | THF/Toluene | -78 to RT | 1-3 | 75-90 (for the boronic ester) | The resulting boronic ester can be used in subsequent Suzuki-Miyaura couplings. |
| Lithiation-Cyanation | Tosyl cyanide | n-BuLi or LDA | THF | -78 to RT | 1-2 | 60-80 | Provides a route to 2-isopropoxypyridine-3-carbonitrile. |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-isopropoxypyridine
This protocol is adapted from typical procedures for the coupling of bromopyridines with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.08 equiv.).
-
Add K₂CO₃ (2.0 equiv.) and a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2-isopropoxypyridine Derivatives
This protocol is based on general procedures for the amination of aryl bromides.[1][2]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Diethyl ether
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).
-
Add anhydrous toluene or 1,4-dioxane, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Lithiation-Borylation for the Synthesis of 2-Isopropoxypyridine-3-boronic acid Pinacol Ester
This protocol is adapted from general procedures for the lithiation of bromopyridines.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Pinacol
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexanes
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add this compound (1.0 equiv.) to the cooled THF.
-
Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude boronic acid, add pinacol (1.1 equiv.) and toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by NMR), remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography or distillation.
Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathways and experimental workflows for the discussed transformations.
References
Navigating Isotopic Labeling: A Comparative Guide to 3-Bromo-2-isopropoxypyridine and its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies. This guide provides a comparative analysis of potential isotopic labeling strategies for 3-Bromo-2-isopropoxypyridine against established methods for alternative pyridine-based compounds, supported by experimental data from the literature.
While direct isotopic labeling studies specifically involving this compound are not extensively documented in publicly available literature, its chemical structure allows for the proposal of plausible labeling strategies. This guide will explore these hypothetical approaches for deuterium, carbon-14, and nitrogen-15 labeling and compare them with experimentally validated methods for structurally similar compounds like 3-bromopyridine.
Comparison of Isotopic Labeling Strategies
The selection of an appropriate molecule and labeling strategy for isotopic studies is contingent on several factors, including synthetic accessibility, the desired position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare hypothetical labeling approaches for this compound with established experimental procedures for alternative pyridine derivatives.
Deuterium (²H) Labeling
Deuterium labeling is frequently employed to investigate reaction mechanisms and to enhance the metabolic stability of drug candidates by exploiting the kinetic isotope effect.
Table 1: Quantitative Comparison of Deuterium Labeling
| Parameter | Hypothetical: this compound | Experimental: 3-Bromopyridine-d4[1][2] |
| Isotope | Deuterium (²H or D) | Deuterium (²H or D) |
| Labeling Method | Palladium-catalyzed Hydrogen-Deuterium Exchange | Palladium-catalyzed Hydrogen-Deuterium Exchange |
| Deuterium Source | D₂O | D₂O |
| Catalyst | Palladium catalyst (e.g., Pd/C) | Transition metal catalyst |
| Reagents | Deuterated acid (e.g., DCl in D₂O) | Deuterated acid (e.g., DCl in D₂O) |
| Isotopic Purity | Not determined | >98% |
| Overall Yield | Not determined | Not specified |
Carbon-14 (¹⁴C) Labeling
Carbon-14 labeling is the gold standard for tracking the fate of organic molecules in absorption, distribution, metabolism, and excretion (ADME) studies due to its long half-life.
Table 2: Quantitative Comparison of Carbon-14 Labeling
| Parameter | Hypothetical: this compound | Experimental: Aryl Nitrile Synthesis[3] |
| Isotope | Carbon-14 (¹⁴C) | Carbon-14 (¹⁴C) |
| Labeling Method | Lithiation followed by carboxylation | Nucleophilic substitution with K¹⁴CN |
| ¹⁴C Source | [¹⁴C]CO₂ | K¹⁴CN |
| Reagents | n-BuLi, THF | Palladium catalyst, solvent |
| Radiochemical Purity | Not determined | High (specifics vary) |
| Radiochemical Yield | Not determined | 13% (for a specific complex synthesis) |
Nitrogen-15 (¹⁵N) Labeling
Nitrogen-15 is a stable isotope used in NMR-based structural biology and mechanistic studies, as well as in metabolic investigations to trace nitrogen-containing compounds. A robust method for the ¹⁵N-labeling of pyridines involves a ring-opening/ring-closing strategy via Zincke imine intermediates.
Table 3: Quantitative Comparison of Nitrogen-15 Labeling via Zincke Intermediates
| Parameter | Hypothetical: this compound | Experimental: 3-Bromopyridine[4] |
| Isotope | Nitrogen-15 (¹⁵N) | Nitrogen-15 (¹⁵N) |
| Labeling Method | Zincke Imine Ring-Opening/Closing | Zincke Imine Ring-Opening/Closing |
| ¹⁵N Source | ¹⁵NH₄Cl | ¹⁵NH₄Cl |
| Reagents | Tf₂O, Dibenzylamine, Collidine, NaOAc | Tf₂O, Dibenzylamine, Collidine, NaOAc |
| Isotopic Incorporation | Not determined | >99% |
| Overall Yield | Not determined | 30% (as HCl salt) |
Experimental Protocols
Hypothetical Protocol for Deuterium Labeling of this compound
This proposed protocol is based on established palladium-catalyzed hydrogen-isotope exchange reactions.
-
Materials : this compound, Palladium on carbon (Pd/C, 10 mol%), Deuterium oxide (D₂O), Deuterated hydrochloric acid (DCl in D₂O), Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure :
-
To a solution of this compound (1 mmol) in D₂O (5 mL), add 10 mol% of Pd/C.
-
Add a catalytic amount of DCl in D₂O.
-
The reaction mixture is stirred at 100 °C for 24 hours in a sealed tube.
-
After cooling, the mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield deuterated this compound.
-
Deuterium incorporation is determined by ¹H NMR and mass spectrometry.
-
Experimental Protocol for Nitrogen-15 Labeling of 3-Bromopyridine[4]
-
Materials : 3-Bromopyridine, Triflic anhydride (Tf₂O), Dibenzylamine, 2,4,6-Collidine, ¹⁵N-Ammonium chloride (¹⁵NH₄Cl), Sodium acetate (NaOAc), Dichloromethane, Hexanes, Acetonitrile.
-
Procedure :
-
Ring Opening : A solution of 3-bromopyridine (1.0 equiv) in dichloromethane is cooled to -78 °C. Tf₂O (1.0 equiv) is added, followed by dibenzylamine (1.2 equiv) and collidine (1.0 equiv). The reaction is warmed to room temperature and stirred for 1 hour. The resulting Zincke imine intermediate is precipitated by the addition of hexanes and isolated.
-
Ring Closing : The isolated Zincke imine is dissolved in acetonitrile. ¹⁵NH₄Cl (2.0 equiv) and NaOAc (2.0 equiv) are added. The mixture is heated to 60 °C and stirred for 1 hour.
-
Workup and Purification : The reaction mixture is cooled, diluted with water, and extracted with dichloromethane. The combined organic layers are dried and concentrated. The product, ¹⁵N-3-bromopyridine, is purified by column chromatography.
-
Isotopic incorporation is determined by mass spectrometry.
-
Conclusion
While this compound has not been a prominent substrate in published isotopic labeling studies, its structure suggests that it is a viable candidate for such investigations. The hypothetical labeling strategies presented here, based on established methodologies for similar pyridine derivatives, offer a roadmap for researchers interested in utilizing this compound. The provided experimental data for alternative compounds, such as 3-bromopyridine, serve as a valuable benchmark for reaction optimization and expected outcomes. The choice between this compound and other alternatives will ultimately depend on the specific research question, synthetic accessibility, and the desired position of the isotopic label. This guide provides a foundational framework for making informed decisions in the design and execution of isotopic labeling studies in drug discovery and development.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-2-isopropoxypyridine stands out as a versatile building block for the synthesis of novel compounds with potential biological activity. Palladium-catalyzed cross-coupling reactions are paramount in elaborating this core structure, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The choice of catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, times, and functional group tolerance.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. While specific data for this substrate is limited, this report compiles and extrapolates from studies on structurally analogous bromopyridines to provide a robust starting point for reaction optimization.
Comparative Performance of Catalytic Systems
The efficacy of a cross-coupling reaction is intricately linked to the synergistic interplay of the palladium source, the ligand, the base, and the solvent. The following tables summarize the performance of various catalyst systems in reactions analogous to those with this compound, offering a comparative overview to guide catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~85 | A classic, reliable catalyst for general Suzuki couplings.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | Bulky, electron-rich phosphine ligands often improve yields for heteroaryl halides.[1] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | N-Heterocyclic carbene (NHC) ligands offer high activity, allowing for lower catalyst loadings.[1] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - | A general procedure for halo-aromatic rings.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the construction of C-N bonds, which are prevalent in pharmaceuticals.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80 | 4 | ~60 | A common system for the amination of bromopyridines.[3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
| RuPhos-precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | ~83 | Precatalysts can offer improved stability and reactivity.[4] |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | ~78 | Particularly effective for coupling with primary amines.[4] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-65 | 3 | High | A standard copper-co-catalyzed system. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Effective for 2-amino-3-bromopyridines.[5] |
| Pd(PPh₃)₄ | None | TBAA | DMF | RT | 24 | High | Copper-free conditions can be advantageous for some substrates. |
Heck Reaction
The Heck reaction enables the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | High | A common phosphine-based system.[6] |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-140 | 12-24 | Moderate | Trialkylphosphine ligands can be effective.[7] |
| Herrmann's Catalyst | None | K₂CO₃ | DMF | 110 | 6 | High | Palladacycles are stable and highly active precatalysts.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%) are then added under the inert atmosphere. The anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The Schlenk tube is sealed, removed from the glovebox, and heated in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction is monitored by LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[3]
General Procedure for Sonogashira Coupling
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., Et₃N, 3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol) via syringe. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and a base (e.g., Et₃N, 2.0 mmol) are added via syringe. The tube is sealed and heated in an oil bath at the desired temperature (e.g., 100-140 °C) with vigorous stirring. The reaction is monitored by GC-MS or TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄ and concentrated. The crude product is purified by column chromatography.[7]
Visualizations
To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a typical experimental workflow.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Unveiling the Reactivity of 3-Bromo-2-isopropoxypyridine: A Comparative Guide Based on DFT Studies and Experimental Data
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of novel synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-2-isopropoxypyridine with alternative substrates, integrating insights from Density Functional Theory (DFT) studies and available experimental data. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this document aims to be an essential resource for predicting and optimizing chemical transformations involving this versatile building block.
Theoretical Reactivity Profile: Insights from DFT
While specific DFT studies on this compound are not extensively available in peer-reviewed literature, its reactivity can be reliably predicted by extrapolating from computational studies on analogous substituted pyridines. DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), provide valuable information on the electronic properties of molecules, which in turn govern their chemical behavior.
The reactivity of this compound is primarily influenced by the electronic interplay of the bromine atom at the 3-position and the isopropoxy group at the 2-position on the electron-deficient pyridine ring. The isopropoxy group, being an electron-donating group (EDG) through resonance, increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group (EWG) through its inductive effect, while also being a weak deactivating group in electrophilic aromatic substitution.
This substitution pattern leads to several key reactivity predictions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the bromine atom makes the ring susceptible to nucleophilic attack. The isopropoxy group at the 2-position can further influence the regioselectivity of such reactions.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electronic nature of the substituents will influence the ease of oxidative addition, a key step in the catalytic cycle.
-
Directed Ortho-Metalation (DoM): The isopropoxy group can act as a directed metalating group (DMG), facilitating lithiation at the adjacent C3 position, although the presence of the bromine atom at this position makes a halogen-metal exchange the more likely pathway.
A workflow for theoretical reactivity studies is depicted below:
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-isopropoxypyridine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 3-Bromo-2-isopropoxypyridine demand a meticulous, scientifically grounded approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from reaction quenching to final disposal, is conducted with the highest standards of safety and environmental stewardship. The causality behind each recommendation is explained to build a culture of informed safety.
Hazard Assessment and Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological and ecological data for this compound is limited, its structure—a halogenated pyridine derivative—provides a strong basis for a conservative risk assessment.[1][2] Pyridine and its derivatives are often toxic and irritant, and the presence of a bromine atom classifies it as a halogenated organic compound, which has specific disposal requirements.[2][3]
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct selection and use of PPE. The following table outlines the minimum requirements based on the Safety Data Sheet (SDS) and general best practices for handling halogenated organic compounds.[1][4]
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors which may cause serious eye irritation.[1][5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact and potential absorption. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[2][7] |
| Body Protection | Fire/flame-resistant and impervious laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use exclusively in a certified chemical fume hood. | Avoids inhalation of potentially harmful vapors.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[1] |
Known and Inferred Hazards
The table below summarizes the hazard classification. Given the "no data available" status for many fields in the SDS, prudence dictates treating the compound with a high degree of caution.[1]
| Hazard Category | Classification & Precautionary Statements |
| Acute Toxicity | Data not available, but pyridine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2][8] Assume toxicity and handle accordingly. |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin and eyes.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6] |
| Environmental Hazards | Data not available.[1] As a standard precaution, do not allow the chemical to enter drains or sewer systems to prevent environmental contamination.[1][9] |
| Chemical Reactivity | Data not available on specific incompatibilities.[1] As a general rule for pyridine derivatives, store separately from strong oxidizing agents and strong acids.[7][10] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[11][3]
Causality: Halogenated compounds (containing F, Cl, Br, I) require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of highly toxic and environmentally persistent dioxins and furans.[1] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream and can pose a safety risk.[3][12]
The following decision workflow must be followed for all waste streams containing this compound.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocols
All waste generation and handling must occur within a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13][14]
Protocol for Liquid Waste
(e.g., Unused reagent, reaction mixtures, solvent rinses)
-
Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with the waste, such as polyethylene.[10] The container must have a tightly sealing screw cap.
-
Label Correctly Before Use: Affix a hazardous waste label to the container before adding any waste.[12][15] The label must include:
-
Transfer Waste: Carefully pour the liquid waste into the container, using a funnel if necessary, inside a chemical fume hood.
-
Seal Container: Securely close the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[13][15]
-
Store Safely: Place the sealed container in secondary containment (e.g., a spill tray) within the designated SAA.[15][16]
Protocol for Contaminated Solid Waste
(e.g., Gloves, pipette tips, absorbent pads, silica gel)
-
Designate a Container: Use a dedicated solid waste container, such as a sealable plastic bag or a wide-mouth jar, for contaminated debris.
-
Label Clearly: Label the container or bag as "Hazardous Waste" with a clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
Collect Waste: Place all contaminated items directly into the designated container.
-
Seal and Dispose: Once full, seal the container/bag and place it in the larger, designated halogenated waste drum or arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Decontamination of Empty Containers
An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.[17]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: Crucially, the rinsate from all three washes is considered hazardous waste.[15] Collect it and dispose of it in the designated halogenated liquid waste container.
-
Deface Label: Completely remove or deface the original product label on the empty, rinsed container.[15][17]
-
Final Disposal: The rinsed, defaced container can now typically be disposed of in the appropriate glass or plastic recycling bin.[17]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Evacuate personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: For small spills (<100 mL) that you are trained and equipped to handle:
-
Ensure you are wearing the full PPE detailed in Section 1.1.
-
-
Contain and Absorb:
-
Collect Waste:
-
Carefully scoop the absorbent material into a designated, sealable container. Use spark-proof tools if the compound is in a flammable solvent.[1]
-
Label the container as "Hazardous Waste: Spill debris with this compound."
-
-
Decontaminate Area: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as contaminated solid waste.[15]
-
For Large Spills: For spills that are large, in a poorly ventilated area, or that you are not comfortable handling, evacuate the area immediately and contact your institution's EHS or emergency response team.[2][15]
Final Disposal Pathway and Waste Minimization
The ultimate disposal of this compound waste is managed by licensed hazardous waste disposal companies, arranged through your institution's EHS office.[14] The most appropriate methods are:
-
Controlled Incineration: High-temperature incineration equipped with flue gas scrubbing is the preferred method for halogenated organic compounds.[1][18]
-
Licensed Chemical Destruction Plant: A facility capable of handling and neutralizing hazardous chemical waste.[1]
To support a sustainable and safe laboratory environment, always strive to minimize waste generation by ordering only the necessary quantities of chemicals and reducing the scale of experiments whenever feasible.[13][14]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Safe Handling of 3-Bromo-2-isopropoxypyridine: A Comprehensive Guide
For Immediate Reference: Essential Safety and Handling Protocols for 3-Bromo-2-isopropoxypyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following sections detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against potential splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and, for larger quantities, a chemical-resistant apron or suit.[1][2] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed within a certified chemical fume hood to mitigate exposure risks.
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All necessary PPE should be inspected and worn correctly. The work area should be clear of clutter and incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Handling :
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not breathe in vapors or mists.[1] If inhalation occurs, move to fresh air immediately and seek medical attention.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Keep the container tightly closed when not in use.[1]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][5]
Accidental Release and Spill Procedure
In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] Ensure the area is thoroughly cleaned with a suitable solvent and ventilated.
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.[6]
-
Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in general waste.[1]
Quantitative Data
Specific quantitative data for this compound, such as occupational exposure limits, were not available in the consulted safety data sheets.[1] For the structurally similar compound 3-Bromopyridine, the following hazard classifications are noted:
| Hazard Category | Classification |
| Flammability | Flammable Liquid: Category 3[3] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation[3] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
